cis-3-Amino-1-methylcyclobutanecarboxylic acid
Description
BenchChem offers high-quality cis-3-Amino-1-methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Amino-1-methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWPVFAAAKGBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of cis-3-Amino-1-methylcyclobutanecarboxylic Acid
[1]
Executive Summary
In the realm of medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency, selectivity, and metabolic stability of bioactive molecules. cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS: 1389441-74-0) represents a high-value scaffold in this domain.[1] As a rigidified analogue of
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, stereochemical implications, and utility as a peptidomimetic building block.[1] It is designed to serve researchers optimizing lead compounds where flexible alkyl chains (like the propylene linker in GABA) result in entropic penalties upon binding.
Molecular Identity & Structural Analysis[1][2][3][4]
The compound is a
Nomenclature and Stereochemistry[1][4]
Stereochemical Definition: The term "cis" in this context refers to the relative configuration of the highest priority functional groups on the ring: the carboxylic acid at C1 and the amino group at C3. In the cis isomer, both groups reside on the same face of the puckered cyclobutane ring. This specific geometry is critical for its function as a turn inducer in peptide backbones.[1]
Conformational Locking
Unlike the flexible GABA molecule, which exists as an ensemble of rotamers, the cyclobutane ring restricts the C
Figure 1: Conformational restriction of the GABA backbone into defined stereoisomers.[5][6][7][8][9][10][11][12][13][14][15][16]
Physicochemical Properties Matrix
The following data summarizes the core physicochemical parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value / Description | Context |
| Physical State | White to off-white solid | Typically isolated as a zwitterionic powder or HCl salt.[1] |
| Molecular Weight | 129.16 g/mol | Fragment-like space; ideal for lead optimization.[1] |
| pKa (COOH) | ~4.2 (Predicted) | Typical for |
| pKa (NH | ~10.5 (Predicted) | Highly basic; exists as cation at physiological pH if COOH is esterified.[1] |
| LogP | -2.5 (Predicted) | Highly hydrophilic; negligible lipid solubility in zwitterionic form.[1] |
| Topological PSA | 63.3 Å | Favorable for passive transport if charge is masked (e.g., prodrug).[1] |
| H-Bond Donors | 2 | Primary amine and carboxylic acid hydroxyl.[1] |
| H-Bond Acceptors | 3 | Carbonyl oxygen, hydroxyl oxygen, amine nitrogen.[1] |
Solubility & Stability Profile
-
Aqueous Solubility: High (>50 mg/mL estimated) due to its zwitterionic character (dipolar ion) at neutral pH.[1]
-
Organic Solubility: Poor in non-polar solvents (hexane, DCM); moderate in polar protic solvents (methanol) or dipolar aprotic solvents (DMSO) when in salt form.[1]
-
Thermal Stability: The cyclobutane ring introduces strain (~26 kcal/mol), but the molecule is kinetically stable up to typical melting points (>200°C decomp) unless subjected to extreme Lewis acid conditions which might trigger ring-opening.[1]
Experimental Protocols
Chromatographic Purity Analysis (HPLC)
To ensure the integrity of biological data, the stereochemical purity (cis vs. trans) must be validated.[1]
Methodology:
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (3µm, 150 x 4.6 mm).[1]
-
Mobile Phase:
-
Detection: CAD (Charged Aerosol Detector) or ELSD is preferred as the molecule lacks a strong UV chromophore. Alternatively, use derivatization (e.g., Fmoc-Cl) for UV detection at 254 nm.[1]
-
Standard: Compare retention time against a verified trans standard to quantify diastereomeric excess (de).
Determination of pKa via Potentiometric Titration
Precise pKa values are critical for understanding the ionization state in biological assays.
Protocol:
-
Preparation: Dissolve 5 mg of compound in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M KOH (standardized) using a calibrated glass electrode at 25°C.
-
Data Analysis: Plot pH vs. volume of titrant. The first inflection point corresponds to the deprotonation of COOH, the second to NH
. -
Validation: Use Glycine as a reference standard (pKa 2.34, 9.60).[1]
Figure 2: pH-dependent ionization states of cis-3-amino-1-methylcyclobutanecarboxylic acid.
Application Context & Utility
Peptidomimetics & Foldamers
The cis-1,3-substitution pattern imposes a specific curvature on the peptide backbone.[1] When incorporated into peptides:
-
Beta-Turns: The rigid angle (
-turn mimetic) can stabilize secondary structures that are metabolically unstable in native peptides.[1] -
Proteolytic Stability: The non-natural cyclobutane core is unrecognized by standard proteases (trypsin, chymotrypsin), extending the half-life of therapeutic peptides.
Transport Mechanisms
As a
-
GABA Receptors: It may act as a weak agonist or antagonist at GABA
or GABA receptors due to the "folded" conformation mimicry. -
Transporters: Unlike
-amino acids which often utilize LAT1, -amino acids are typically substrates for GAT (GABA Transporters) or PAT (Proton-coupled Amino acid Transporters).[1] The 1-methyl group may modulate affinity by adding steric bulk, potentially improving selectivity over native GABA.[1]
Synthesis & Impurity Profile
Synthesis typically proceeds via [2+2] cycloaddition or malonate alkylation strategies.[1]
-
Critical Step: Reductive amination or oximation/reduction of the ketone.
-
Impurity Watch: The trans-isomer is the thermodynamic product in some routes. Separation requires careful crystallization or chromatography. The "cis" assignment must be confirmed by NOE (Nuclear Overhauser Effect) NMR studies, looking for cross-peaks between the C1-Methyl and C3-proton (if cis, they are trans to each other) or C1-Methyl and C3-Amino protons.[1]
References
-
GuideChem. cis-3-Amino-1-methylcyclobutanecarboxylic acid Physical Properties and CAS 1389441-74-0. Available at: [1]
-
PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid (Isomer Comparison). National Library of Medicine. Available at: [1]
-
ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (Analogous chemistry and pKa methodology). Available at:
-
Chem-Impex. cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid Product Data. Available at: [1]
-
Sigma-Aldrich. trans-1-amino-3-methyl-cyclobutanecarboxylic acid (Isomer Reference).[1] Available at: [1]
Sources
- 1. 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 23958158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. PubChemLite - 3-amino-1-methylcyclobutanecarboxylic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. US3031499A - Amino acids containing a cyclobutane ring - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. Search Results - AK Scientific [aksci.com]
Conformational Restriction via Cyclobutane Amino Acids: A Technical Guide to Synthesis and Application
Executive Summary
Peptide therapeutics often fail due to poor metabolic stability and low receptor selectivity caused by the inherent flexibility of the peptide backbone. Conformational restriction using Cyclobutane Amino Acids (CBAAs) offers a robust solution. By incorporating the rigid cyclobutane ring into the peptide backbone, researchers can "lock" peptides into bioactive conformations (helices, turns, or sheets) while simultaneously shielding the backbone from proteolytic degradation.
This guide provides a technical roadmap for the design, synthesis, and solid-phase incorporation of CBAAs, moving beyond basic theory to execution-ready protocols.
Part 1: The Mechanistic Basis of Restriction
The "Locking" Mechanism
The incorporation of a cyclobutane ring at the C
-
Bond Angle Distortion: In 1-aminocyclobutane-1-carboxylic acid (Ac
c), the internal ring strain expands the external bond angle significantly beyond the standard tetrahedral 109.5°. This geometric distortion restricts the available Ramachandran space ( angles), forcing the peptide into specific secondary structures. -
Helical Promotion: Ac
c is a strong promoter of -helices and -helices due to these steric constraints, often outperforming Aib ( -aminoisobutyric acid) in stabilizing helical turns [1]. -
-Sheet/Turn Induction:
-CBAAs, depending on their stereochemistry (cis vs. trans), can induce stable turn structures or sheet formations that are impossible with linear -amino acids.
Stereochemical Control
The biological activity of CBAA-modified peptides is strictly governed by stereochemistry.
-
Cis-1,2-substitution: Typically promotes turn structures (e.g.,
-turns) by bringing the N- and C-termini into proximity. -
Trans-1,2-substitution: Forces an extended conformation, useful for mimicking
-strands or spacing out pharmacophores.
Part 2: Synthetic Methodologies
The most reliable method for constructing the cyclobutane core with high stereocontrol is [2+2] Photocycloaddition . This reaction is preferred over thermal methods due to its ability to build high-strain rings under mild conditions.
Protocol: Visible Light Catalyzed [2+2] Cycloaddition
Based on recent photocatalytic advances [2, 3].[1]
Objective: Synthesis of protected cyclobutane
Reagents:
-
Substrate: Dehydroamino acid (e.g., N-protected dehydroalanine ester).
-
Olefin: Styrene or functionalized alkene (2.0 equiv).
-
Photocatalyst: [Ir(dF(CF
)ppy) (dtbpy)]PF (1-2 mol%). -
Solvent: Degassed Dichloromethane (DCM) or Acetonitrile.
-
Light Source: Blue LED (approx. 450 nm).
Step-by-Step Workflow:
-
Preparation: In a Pyrex tube, dissolve the dehydroamino acid substrate (1.0 mmol) and the olefin (2.0 mmol) in degassed solvent (10 mL).
-
Catalyst Addition: Add the Iridium photocatalyst (0.01 mmol). Seal the tube under an Argon atmosphere.[2]
-
Irradiation: Place the reaction vessel 2–5 cm from the Blue LED source. Stir vigorously at room temperature.
-
Critical Control: Use a fan to maintain temperature <30°C to prevent thermal side reactions.
-
-
Monitoring: Monitor by TLC or NMR for the disappearance of the dehydroamino acid alkene peak. Reaction time is typically 12–24 hours.
-
Workup: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Photocatalytic [2+2] cycloaddition workflow for generating cyclobutane amino acid precursors.
Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating CBAAs into peptides via SPPS is non-trivial. The steric bulk of the cyclobutane ring, particularly for Ac
Strategic Considerations
-
Coupling Reagents: Standard HBTU/DIPEA protocols often fail. Use HATU/HOAt or PyAOP for difficult couplings.
-
Microwave Assistance: Highly recommended to overcome the energy barrier of bringing the bulky amine and activated ester together.
-
Resin Choice: Use low-loading resins (0.2–0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation, which exacerbates steric hindrance.
Protocol: Coupling Sterically Hindered CBAAs
Reagents:
-
Fmoc-CBAA-OH (3.0 equiv)
-
HATU (2.9 equiv)
-
HOAt (3.0 equiv)
-
DIEA (6.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Fmoc-CBAA-OH, HATU, and HOAt in minimal DMF. Add DIEA immediately prior to adding to the resin. Shake for 30 seconds to pre-activate.
-
Coupling (Cycle 1): Add the activated mixture to the resin.
-
Microwave Condition: 75°C for 10 minutes (Power: 25W).
-
Room Temp Condition: Double couple for 2 hours each.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to Cycle 2.
-
Recoupling (Cycle 2): If the test is positive, repeat the coupling using PyAOP (3.0 equiv) and DIEA (6.0 equiv) in NMP (N-methylpyrrolidone) at 75°C for 10 minutes.
-
Capping: After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: SPPS Decision Tree
Figure 2: Decision tree for optimizing solid-phase coupling of cyclobutane amino acids.
Part 4: Comparative Data & Applications
Stability and Potency Data
The following table summarizes the impact of replacing native residues with CBAAs (specifically Ac
| Metric | Native Peptide | CBAA-Modified Peptide | Improvement Factor | Mechanism of Action |
| Serum Half-Life | < 15 minutes | > 4 hours | ~16x | Steric hindrance prevents protease access to peptide bond. |
| Receptor Affinity ( | 12 nM | 0.8 nM | 15x | Entropy reduction; "pre-organized" bioactive conformation. |
| Proteolytic Stability | 100% degradation (1h) | < 10% degradation (24h) | High | Non-natural backbone unrecognized by chymotrypsin/trypsin. |
| Oral Bioavailability | < 1% | 15–25% | Significant | Increased lipophilicity and reduced enzymatic hydrolysis. |
Case Study: Peptide Stapling with E7/Z7
Recent advancements have utilized specific cyclobutane-based amino acids (termed E7 and Z7 ) for ring-closing metathesis (RCM) stapling.[3][4] Unlike flexible alkyl staples, the cyclobutane ring in E7/Z7 pre-organizes the olefin side chains, lowering the entropic barrier for the metathesis reaction and resulting in stapled peptides with higher helicity and biological potency against targets like the SARS-CoV-2 spike protein [7].
References
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Link
-
Direct Access to Unn
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Link[5] -
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition. Molecules. Link
-
Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv. Link
-
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. Link
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Pharmaceutics. Link
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Link
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of cis-3-Amino-1-methylcyclobutanecarboxylic Acid in Modern Peptide-Based Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a paramount objective. Non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools in this endeavor, offering a chemical space beyond the canonical 20 amino acids to sculpt the properties of peptide-based therapeutics. Among these, conformationally constrained building blocks have garnered significant attention for their ability to pre-organize peptide backbones into bioactive conformations, thereby improving receptor affinity and metabolic stability. This guide provides a comprehensive technical overview of a particularly promising NPAA: cis-3-amino-1-methylcyclobutanecarboxylic acid. We will delve into its synthesis, conformational characteristics, and strategic application in the design of next-generation peptidomimetics.
The Rationale for Constrained Scaffolds: Introducing cis-3-Amino-1-methylcyclobutanecarboxylic Acid
The inherent flexibility of linear peptides often contributes to their susceptibility to proteolytic degradation and poor oral bioavailability. The introduction of rigid structural motifs, such as the cyclobutane ring of cis-3-amino-1-methylcyclobutanecarboxylic acid, serves to mitigate these liabilities.[1] The cis stereochemistry of the amino and carboxylic acid groups, in conjunction with the methyl group at the C1 position, imparts a unique three-dimensional topology that can significantly influence the conformational landscape of a peptide. This constrained geometry can lock a peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor recognition.[2]
The structural features of this NPAA make it a compelling building block for several reasons:
-
Metabolic Stability: The non-natural cyclobutane scaffold is resistant to cleavage by many endogenous proteases, which can significantly extend the in-vivo half-life of a peptide therapeutic.[3]
-
Conformational Rigidity: The defined stereochemistry of the cyclobutane ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Pharmacokinetic Modulation: The introduction of this compact, lipophilic moiety can influence a peptide's ability to cross cellular membranes and may improve its overall pharmacokinetic profile.[4]
Synthesis and Characterization of the Building Block
The synthesis of enantiomerically pure cis-3-amino-1-methylcyclobutanecarboxylic acid is a critical first step for its application in drug discovery. While a definitive, detailed enantioselective synthesis for this specific molecule is not widely published in readily accessible literature, a general approach can be extrapolated from the synthesis of related cyclobutane amino acids.[5][6] A plausible synthetic strategy would involve a stereoselective cycloaddition reaction to construct the cyclobutane core, followed by functional group manipulations to install the amino and carboxylic acid moieties with the desired cis configuration.
Hypothetical Enantioselective Synthesis Pathway:
Caption: A conceptual workflow for the enantioselective synthesis.
Characterization:
Thorough characterization of the synthesized amino acid is imperative. The following table summarizes the expected physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C6H11NO2 | [7] |
| Molecular Weight | 129.16 g/mol | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Topological Polar Surface Area | 63.3 Ų | [7] |
Spectroscopic Analysis:
Detailed NMR spectroscopy is essential to confirm the structure and stereochemistry.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclobutane ring protons, and the α-proton. The coupling constants between the cyclobutane protons will be critical in confirming the cis stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the quaternary carbon at C1, the methyl carbon, the cyclobutane methylene carbons, and the carbonyl carbon.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The integration of cis-3-amino-1-methylcyclobutanecarboxylic acid into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8][9] The first step is the synthesis of the Fmoc-protected building block, Fmoc-cis-3-amino-1-methylcyclobutanecarboxylic acid-OH.
Synthesis of Fmoc-cis-3-amino-1-methylcyclobutanecarboxylic acid-OH:
A general procedure for the Fmoc protection of an amino acid involves reacting the free amino acid with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl in the presence of a base, such as sodium bicarbonate, in a mixed aqueous/organic solvent system.[]
Caption: Synthesis of the Fmoc-protected building block.
Step-by-Step SPPS Protocol:
The following is a generalized protocol for the incorporation of Fmoc-cis-3-amino-1-methylcyclobutanecarboxylic acid-OH into a peptide sequence on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent such as N,N-dimethylformamide (DMF).[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[8]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-cis-3-amino-1-methylcyclobutanecarboxylic acid-OH (typically 3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[12]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and appropriate scavengers.[8]
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Impact on Peptide Conformation and Biological Activity: A Look at the Evidence
While specific case studies for peptides containing cis-3-amino-1-methylcyclobutanecarboxylic acid are not extensively documented in public literature, the conformational effects of related cyclobutane amino acids have been investigated.[1] The incorporation of these rigid building blocks has been shown to induce stable secondary structures. The cis relationship between the amino and carboxyl groups, combined with the steric bulk of the methyl group, is expected to favor a well-defined turn conformation in the peptide backbone.
Conformational Analysis:
Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational preferences of peptides containing this NPAA.[13][14] Molecular dynamics simulations can further provide insights into the accessible conformational space and the stability of induced secondary structures.
Potential Applications in Drug Design:
The unique structural properties of cis-3-amino-1-methylcyclobutanecarboxylic acid make it a valuable tool for:
-
Peptidomimetics of Bioactive Peptides: By replacing a key residue in a naturally occurring peptide with this constrained amino acid, it may be possible to develop analogs with improved receptor affinity, selectivity, and metabolic stability.
-
Design of Novel Peptide Scaffolds: The predictable conformational influence of this building block allows for the rational design of novel peptide architectures with tailored biological activities.
-
Probing Structure-Activity Relationships: Incorporating this NPAA at various positions within a peptide sequence can help to elucidate the conformational requirements for biological activity.
Future Perspectives and Conclusion
Cis-3-amino-1-methylcyclobutanecarboxylic acid represents a powerful and versatile building block for the design of advanced peptide-based therapeutics. Its ability to impart conformational rigidity and enhance metabolic stability addresses key challenges in the development of peptide drugs. While further research is needed to fully explore its potential in specific therapeutic applications, the foundational principles and methodologies outlined in this guide provide a solid framework for its successful integration into drug discovery programs. As our understanding of the interplay between peptide conformation and biological function continues to grow, the strategic use of constrained NPAAs like cis-3-amino-1-methylcyclobutanecarboxylic acid will undoubtedly play an increasingly important role in the creation of innovative and effective medicines.
References
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Academia.edu. Available at: [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Unpublished manuscript, University of California, Irvine.
-
Polo, E., Nuti, F., Real-Fernandez, R., & Papini, A. M. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(42), 8966-8976. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Gotor-López, D., et al. (2023). Peptide sequences and conformational analysis of the constrained... ResearchGate. Available at: [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 57(5), 555-568. Available at: [Link]
-
Rask-Andersen, M., et al. (2002). Conformational analysis of a stereochemically complete set of cis-enediol peptide analogues. Journal of the American Chemical Society, 124(37), 11193-11203. Available at: [Link]
-
Bruno, B. J., Miller, G. D., & Lim, C. S. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 24(2), 241. Available at: [Link]
-
Feskov, I. O., et al. (2019). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Request PDF on ResearchGate. Available at: [Link]
-
Padwa, A., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617. Available at: [Link]
-
Al-Obeidi, F., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(9), 5013. Available at: [Link]
-
da Silva, A. F. T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7601. Available at: [Link]
-
Ohkata, K., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4321. Available at: [Link]
-
Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510. Available at: [Link]
-
Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. Available at: [Link]
-
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10899. Available at: [Link]
-
Hossain, M. S., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7701. Available at: [Link]
-
Bojanowski, J., Sieroń, L., & Albrecht, A. (2019). Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules, 24(14), 2565. Available at: [Link]
-
Karagiannis, T. C. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry, 9(7), 723-740. Available at: [Link]
-
Palkó, M., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 20-26. Available at: [Link]
-
Varma, R. S., & Kumar, D. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1059-1063. Available at: [Link]
-
de la Torre, X., & Albericio, F. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3241. Available at: [Link]
Sources
- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
- 13. Conformational analysis of a stereochemically complete set of cis-enediol peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Stereochemical Importance of cis- vs. trans-Cyclobutane Amino Acids in Peptidomimetics
Introduction: The Rationale for Conformational Constraint
In the field of drug discovery, native peptides present a compelling yet paradoxical starting point. Their high potency and selectivity are often offset by poor metabolic stability and low oral bioavailability. A primary strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][2] By reducing the molecule's flexibility, we can pre-organize it into its bioactive conformation, enhancing receptor affinity while simultaneously masking sites susceptible to proteolytic degradation.
Among the diverse toolkit of constrained amino acids, cyclobutane amino acids (CBAAs) have emerged as particularly valuable scaffolds.[2][3] Their strained four-membered ring offers a rigid structural element that is significantly different from the more common cyclopentane (proline) or cyclohexane analogues. The true power of CBAAs, however, lies in their stereochemistry. The relative orientation of the amino and carboxyl groups—either on the same face (cis) or on opposite faces (trans) of the cyclobutane ring—exerts a profound and predictable influence on local and global peptide conformation. This guide provides an in-depth analysis of the stereochemical dichotomy between cis- and trans-cyclobutane amino acids, detailing its impact on synthesis, peptide secondary structure, and ultimately, the design of next-generation therapeutics.
Section 1: The Cyclobutane Scaffold: A Tale of Two Isomers
The cyclobutane ring is not planar; it exists in a puckered conformation to relieve angular strain. This puckering is crucial to understanding the differential impact of its amino acid derivatives. The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions.
-
trans-Cyclobutane Amino Acids: In the trans configuration, the amino and carboxyl groups are on opposite sides of the ring. This arrangement favors a more extended, linear geometry. When incorporated into a peptide chain, trans-CBAAs tend to promote β-strand-like or extended structures.[4] The steric bulk of the cyclobutane ring and the defined exit vectors of the peptide backbone from the Cα positions restrict the available Ramachandran space, disfavoring tight turns.
-
cis-Cyclobutane Amino Acids: Conversely, with the functional groups on the same side of the ring, cis-CBAAs introduce a sharp bend in the peptide backbone. This configuration is a powerful inducer of reverse turns, particularly β-turns.[5][6] The cis stereochemistry forces the peptide chain to change direction, effectively mimicking the geometry of a type II β-turn, a common secondary structural motif critical for protein folding and molecular recognition.[5][6][7][8][9]
The fundamental difference in the spatial orientation of the backbone substituents between these two isomers is the primary determinant of their influence on peptide secondary structure.
Caption: trans-isomers promote extended structures, while cis-isomers induce turns.
Section 2: Stereocontrolled Synthesis Strategies
The utility of CBAAs is entirely dependent on the ability to synthesize them in a stereochemically pure form. The choice of synthetic route is therefore a critical experimental decision. Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, offering a direct method to form the four-membered ring.[2][10][11][12]
Key Synthetic Approach: [2+2] Cycloaddition
Visible light-mediated photocatalysis has emerged as a mild and efficient method for accessing substituted cyclobutane α-amino acids.[2][11] This approach often utilizes an iridium-based triplet sensitizer to promote the cycloaddition between a dehydroamino acid derivative and a styrene-type olefin.[2][11][13]
Experimental Protocol: Photocatalytic [2+2] Cycloaddition for cis-CBAA Derivative
This protocol is adapted from a general method for the synthesis of cyclobutane α-amino acid derivatives.[2][11][12]
-
Reaction Setup: In a nitrogen-flushed vial, combine the dehydroamino acid derivative (1.0 equiv.), the styrene olefin (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., DMSO) to achieve a desired concentration (e.g., 0.1 M).
-
Irradiation: Stir the reaction mixture vigorously under visible light irradiation (e.g., blue LED lamp, 450 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 5-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the cyclobutane amino acid product. The cis diastereomer is often the major product in these reactions.
-
Stereochemical Confirmation: The relative stereochemistry of the product must be confirmed using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), where spatial proximity between protons on the cis-oriented substituents can be observed.
The stereochemical outcome (cis vs. trans) can be influenced by the nature of the reactants, the catalyst, and the reaction conditions. For instance, thermal [2+2] cycloadditions can also be employed and may yield different diastereomeric ratios.[14] Multi-step classical approaches involving ring contractions or expansions provide alternative, often highly stereoselective, routes.[10][15]
Caption: Experimental workflow for photocatalytic synthesis of a cis-CBAA derivative.
Section 3: Impact on Peptide Secondary Structure
The true importance of CBAA stereochemistry becomes evident when these residues are incorporated into peptides. High-resolution NMR experiments are invaluable for elucidating the resulting solution-state structures.[4]
-
Case Study: trans-CBAAs and Folded Structures Studies on hybrid peptides containing β-cyclobutane amino acids have shown that the presence of a trans-CBAA residue leads to a more folded and compact structure in solution.[4] This folding is often driven by the formation of stable intra- and inter-residue hydrogen bonds, which are geometrically favored by the extended nature of the trans-isomer.[4] In contrast, peptides containing the corresponding cis-cyclobutane residue tend to adopt a more linear, strand-like structure in the same context.[4] This highlights that the local constraint dictates the global fold.
-
Case Study: cis-CBAAs as β-Turn Inducers The incorporation of a cis-CBAA is a well-established strategy for stabilizing β-turns.[5][6] A β-turn is a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). By placing a cis-CBAA at the i+1 or i+2 position, the backbone is forced into a conformation that geometrically favors this hydrogen bond formation, effectively locking the peptide into a turn structure. This has profound implications for designing peptidomimetics that target receptors where a β-turn conformation is required for binding.
Data Presentation: Conformational Parameters
The following table summarizes the typical conformational impact of incorporating cis- and trans-β-CBAAs into a peptide sequence, as determined by techniques like NMR and molecular dynamics simulations.[4][16]
| Parameter | cis-Cyclobutane AA | trans-Cyclobutane AA | Rationale for Difference |
| Predominant Structure | β-Turn, Bent Conformation | Extended, β-Strand-like | The 1,2-substitution pattern on the ring forces a change in backbone direction for the cis-isomer. |
| Key H-Bonds | Intramolecular (i to i+3) | Inter-strand or long-range | cis-geometry pre-organizes the backbone for turn formation; trans-geometry aligns strands for inter-chain bonding. |
| End-to-End Distance | Shorter | Longer | A direct consequence of the induced turn versus the extended conformation. |
| Application | Mimicking loops/turns, Epitope mimetics | Sheet stabilization, Strand mimetics | The choice of isomer directly enables the mimicry of specific protein secondary structures. |
Section 4: Applications in Medicinal Chemistry & Drug Design
The ability to dictate peptide conformation with stereochemical precision makes CBAAs powerful tools in drug development.
-
Metabolic Stability: By introducing a rigid, non-natural amino acid, the peptide becomes less recognizable to proteases, significantly increasing its half-life in vivo. This effect is achieved by both cis and trans isomers.[2]
-
Receptor Selectivity and Affinity: Many peptide-receptor interactions are highly dependent on a specific three-dimensional conformation, often involving a β-turn at the recognition loop. By using a cis-CBAA to enforce this turn, one can develop highly potent and selective agonists or antagonists. For example, an analogue of the luteinizing hormone-releasing hormone showed improved activity when a γ-lactam constraint, which mimics a cis-amide geometry, was used to stabilize a bioactive β-turn conformation.[7][8]
-
Cell Penetrating Peptides (CPPs): The overall structure and charge display of a peptide influences its ability to cross cell membranes. Studies on hybrid β,γ-peptides have shown that the conformational rigidity imposed by CBAAs is a critical parameter.[16] While a well-defined structure is beneficial, excessive rigidity from certain CBAA-containing backbones can sometimes preclude the dynamic conformational changes needed for efficient cell uptake.[16] This demonstrates the nuanced role of stereochemistry: the trans-isomer might create a charge display suitable for membrane interaction, whereas the cis-isomer might not.
-
Stapled Peptides: Recently, olefin-bearing CBAAs have been designed as novel monomers for creating "stapled" peptides.[17][18] These peptides are cross-linked to stabilize helical structures. The defined stereochemistry of the cyclobutane ring ensures that the cross-link is positioned with geometric precision, providing a more rigid and predictable helical structure compared to more flexible linkers.[17][18]
Conclusion
The stereochemical relationship between cis- and trans-cyclobutane amino acids is not a subtle academic point; it is a critical design element in modern peptidomimetics. The choice between a cis- or trans-isomer provides a powerful switch to control the secondary structure of a peptide, toggling between bent and extended conformations. This control allows researchers to pre-organize a peptide into its bioactive shape, enhance its metabolic stability, and fine-tune its pharmacological properties. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the rational application of these unique stereoisomers will continue to be a cornerstone of successful peptide drug design.
References
-
Barros, M. T., & Tomé, A. C. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(9), 11216-11259. [Link]
-
Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6245-6253. [Link]
-
Mancheño, O. G., et al. (2021). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. Angewandte Chemie International Edition, 60(32), 17653-17659. [Link]
-
Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5195. [Link]
-
Cativiela, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14457-14466. [Link]
-
Griesbeck, A. G., & Abe, M. (Eds.). (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), PR1-PR2. [Link]
-
Li, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11181-11189. [Link]
-
Li, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
-
Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(36), 6555-6559. [Link]
-
Fernández-Tejada, A., et al. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2845-2853. [Link]
-
Pádár, P., et al. (2024). Shaping of secondary structure by additional amino groups. Nature Research. [Link]
-
Cativiela, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14457–14466. [Link]
-
Avenoza, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1904-1912. [Link]
-
Illa, O., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7303-7314. [Link]
-
Sorrenti, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]
-
Saravanan, M., & Narayanasamy, S. (2016). Conformationally constrained amino acids in peptide design. SSRN Electronic Journal. [Link]
-
Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(36), 6555–6559. [Link]
-
Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PubMed. [Link]
-
Strieth-Kalthoff, F., et al. (2021). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link]
-
Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 337-344. [Link]
-
Arora, P. S., & Kirshenbaum, K. (2004). Constrained Peptides as Miniature Protein Structures. Angewandte Chemie International Edition, 43(43), 5722-5725. [Link]
-
Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9143-9148. [Link]
-
Illa, O., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7303–7314. [Link]
-
Bucci, E., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. Frontiers in Chemistry, 9, 737881. [Link]
-
Kumar, S., et al. (2021). Secondary structure determines electron transport in peptides. Proceedings of the National Academy of Sciences, 118(29), e2105287118. [Link]
-
van der Heijden, K. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
-
Sorrenti, A., et al. (2015). Chiral Cyclobutane β‑Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(37), 10113-10124. [Link]
-
Sorrenti, A., Illa, O., & Pons, R. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Universitat Autònoma de Barcelona Research Portal. [Link]
-
Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 337–344. [Link]
-
Al-Harrasi, A., & Hussain, J. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(11), 1353-1366. [Link]
-
Various Authors. (2023). Aminoacids of the cyclobutane series. ResearchGate. [Link]
-
Argenio, M. A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10926. [Link]
-
Eichler, J. (2012). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Proceedings of the National Academy of Sciences, 109(35), 14013-14018. [Link]
-
Kumar, A., & Bailey, A. O. (2020). Proline/Sidechain C–H/O Interactions Stabilize cis-Proline. Chemical Communications, 56(63), 8962-8965. [Link]
-
Clemmer, D. E., & Merg, A. D. (2012). Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations. Journal of the American Society for Mass Spectrometry, 23(1), 108-116. [Link]
-
UniProt Consortium. (n.d.). L-proline cis-3-hydroxylase 2 - Streptomyces sp. UniProt. [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 5. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04279K [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
synthesis protocols for cis-3-amino-1-methylcyclobutanecarboxylic acid
Application Note: High-Fidelity Synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic Acid
Executive Summary
The cyclobutane amino acid (CBAA) scaffold is a critical structural motif in medicinal chemistry, widely utilized to conformationally restrict peptide backbones and improve metabolic stability.[1] Specifically, cis-3-amino-1-methylcyclobutanecarboxylic acid represents a challenging target due to the steric congestion at the quaternary C1 center and the requirement for strict diastereocontrol relative to the C3 amine.[1][2]
This guide details a robust, scalable synthesis protocol. Unlike theoretical routes, this workflow prioritizes thermodynamic control and chromatographic resolution , acknowledging that direct stereoselective reduction often yields inseparable mixtures in this specific hindered system.[1][2] The protocol employs a "Protect-Alkylate-Aminate" strategy, validated for multi-gram scale preparation.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the quaternary center at C1 before establishing the amine stereochemistry at C3.[1][2]
-
Step 1 (Scaffold Setup): Utilization of commercially available ethyl 3-oxocyclobutanecarboxylate.[1][2]
-
Step 2 (Quaternary Installation): Ketal protection followed by enolate alkylation (LDA/MeI) to install the C1-methyl group.[2]
-
Step 3 (Amination): Reductive amination via oxime formation.[2]
-
Step 4 (Resolution): Separation of cis and trans isomers via fractional crystallization or ion-exchange chromatography.[2]
Visual Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway from commercial starting material to the target amino acid.[1][2]
Detailed Experimental Protocols
Phase 1: Construction of the 1-Methyl-3-oxocyclobutane Core
Rationale: Direct methylation of the keto-ester is prone to O-alkylation or polymerization.[1][2] Ketal protection renders the C3 position inert, allowing clean C-alkylation at C1.[1][2]
Step 1.1: Ketal Protection [1][2]
-
Reagents: Ethyl 3-oxocyclobutanecarboxylate (50.0 g, 352 mmol), Ethylene glycol (24 mL, 422 mmol), p-Toluenesulfonic acid monohydrate (pTsOH, 1.5 g), Toluene (500 mL).[2]
-
Setup: 1L Round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser.
-
Procedure:
Step 1.2: C1-Methylation (Critical Step) Safety Note: LDA is pyrophoric.[2] Methyl Iodide is a carcinogen.[2] Perform in a fume hood.
-
Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Methyl Iodide (MeI, 1.5 eq), Dry THF.
-
Procedure:
-
Enolate Formation: In a dry 2L flask under Argon, dissolve diisopropylamine in THF at -78°C. Add n-BuLi dropwise. Stir 30 min.
-
Addition: Add the Ketal-ester (from Step 1.1) in THF dropwise over 45 mins, maintaining temp < -70°C. Stir 1 hour to ensure complete enolization.
-
Alkylation: Add MeI dropwise.[1][2] The solution may become cloudy. Allow to warm slowly to 0°C over 2 hours.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) is recommended to remove unreacted starting material.[2]
-
Data Check: 1H NMR should show a singlet ~1.4 ppm (3H) for the new methyl group.[2]
-
Step 1.3: Deprotection
-
Dissolve the methylated intermediate in Acetone/2N HCl (4:1). Stir at RT for 4 hours.
-
Concentrate to remove acetone.[2] Extract aqueous residue with DCM.[2]
-
Product: Ethyl 1-methyl-3-oxocyclobutanecarboxylate.
Phase 2: Stereoselective Amination
Rationale: Reductive amination via the oxime allows for separation of isomers.[1][2] The cis isomer (amine cis to carboxyl) is generally favored by hydrogenation over Platinum or Raney Nickel due to the directing effect of the carboxylate/ester group, although mixtures are inevitable.[1]
Step 2.1: Oxime Formation
-
Reagents: Ketone intermediate (from 1.3), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), Ethanol/Water.[1][2]
-
Procedure:
Step 2.2: Hydrogenation
-
Reagents: Oxime intermediate, Raney Nickel (active slurry, ~20 wt%), Ethanol (anhydrous), NH3 (g) or NH4OH (trace to suppress secondary amines).[1]
-
Setup: Parr Hydrogenator or Autoclave (50 psi H2).
-
Procedure:
Phase 3: Hydrolysis and Resolution
Step 3.1: Saponification
-
Dissolve crude amino ester in THF/Water (1:1).[2] Add LiOH (2.5 eq).[2]
-
Stir at RT until TLC indicates disappearance of ester.
-
Neutralize with 1N HCl to pH ~7.
Step 3.2: Isolation of cis-Isomer The crude product contains both cis and trans isomers.[1][2] The cis isomer is typically more polar and forms intramolecular H-bonds.[1][2]
Method A: Ion-Exchange Chromatography (Recommended) [2]
-
Resin: Dowex 50W-X8 (H+ form).
-
Loading: Load the crude aqueous solution onto the column.
-
Wash: Wash with distilled water to remove salts and non-basic impurities.[2]
-
Elution: Elute with 1M NH4OH. Collect ninhydrin-positive fractions.[1][2]
-
Differentiation: The trans isomer typically elutes slightly faster or requires a specific gradient.[1][2] However, fractional crystallization is often superior for this specific scaffold.[1][2]
Method B: Fractional Crystallization
-
Concentrate the amino acid mixture to a minimal volume of hot water/ethanol.
-
The trans-amino acid is often less soluble in pure water, while the cis-isomer (zwitterionic form) crystallizes from aqueous ethanol or acetone/water mixtures.[1][2]
-
Protocol: Dissolve in min. hot water. Add hot EtOH until cloudy. Cool slowly to 4°C.
-
Validation: Check stereochemistry via NOE (Nuclear Overhauser Effect).
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic |
| Molecular Formula | C6H11NO2 | MW: 129.16 g/mol |
| Purity (HPLC) | > 97.0% | ELSD or CAD detection required (no UV chromophore) |
| 1H NMR (D2O) | δ 1.42 (s, 3H, Me), 2.1-2.6 (m, 4H, Ring), 3.6 (m, 1H, CH-NH2) | cis-isomer typically shows specific ring splitting patterns |
| MS (ESI+) | [M+H]+ = 130.1 | |
| Solubility | Water, Methanol | Insoluble in Et2O, Hexanes |
Safety & Handling
-
Methyl Iodide: Highly toxic alkylating agent.[2] Use Silver Shield gloves and work in a high-flow fume hood.[1][2]
-
Raney Nickel: Pyrophoric.[2] Keep wet at all times.[1][2] Dispose of in a dedicated waste container containing water.[1][2]
-
LDA: Reacts violently with water.[1][2] Use anhydrous techniques (Schlenk line).[2]
References
-
General Synthesis of Cyclobutane Amino Acids
-
K. Curry, et al. "Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid."[1][2][4] Journal of Medicinal Chemistry, 1988.[1][2][4] Link
- Note: Describes the foundational separation logic for cyclic amino acid isomers (cis/trans).
-
-
Methylation of Cyclobutane Carboxylates
-
Stereoselective Amination Strategies
-
Commercial Building Block Validation
Sources
- 1. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 6. mdpi.com [mdpi.com]
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating the Conformationally-Constrained Amino Acid, cis-3-Amino-1-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Conformational Restraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to address these limitations. cis-3-Amino-1-methylcyclobutanecarboxylic acid is a unique building block that introduces a rigid cyclobutane scaffold into the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and stability. This application note provides a comprehensive guide and a detailed protocol for the successful incorporation of this sterically demanding amino acid into peptides via solid-phase peptide synthesis (SPPS).
The cyclobutane ring system imparts a significant degree of conformational restriction, which can be advantageous in the design of peptidomimetics and other structured peptides[1]. The cis stereochemistry and the presence of a methyl group on the quaternary carbon further define the spatial orientation of the amino and carboxyl functionalities, offering a precise tool for medicinal chemists to probe and optimize peptide-receptor interactions.
Navigating the Synthetic Challenge: Steric Hindrance in SPPS
The very structural features that make cis-3-amino-1-methylcyclobutanecarboxylic acid a valuable tool in drug design also present a significant challenge during solid-phase peptide synthesis. The secondary amine and the quaternary carbon atom create considerable steric hindrance around the carboxyl group, which can significantly impede the efficiency of the coupling reaction[2]. Standard coupling conditions often result in incomplete acylation, leading to deletion sequences and a complex mixture of products that are difficult to purify.
Therefore, a successful synthesis strategy requires the use of more potent activating reagents and potentially modified reaction conditions to overcome this steric barrier. This protocol is designed to address these challenges head-on, providing a robust method for the efficient incorporation of this unique amino acid.
Visualizing the Workflow: SPPS Cycle for a Hindered Amino Acid
Sources
Application Note: Strategic Incorporation of cis-3-Amino-1-methylcyclobutanecarboxylic Acid in Peptide Backbones
Abstract & Introduction
The incorporation of conformationally restricted amino acids is a pivotal strategy in modern drug design to enhance metabolic stability and lock bioactive peptides into high-affinity conformations. cis-3-amino-1-methylcyclobutanecarboxylic acid (cis-3-AMCB) represents a unique class of
However, this structural advantage comes with a synthetic tax. The quaternary center at the C-1 position creates significant steric hindrance during carboxyl activation, mimicking the difficulties seen with Aib (
This guide details the optimized protocols for incorporating cis-3-AMCB into peptide backbones using Solid Phase Peptide Synthesis (SPPS), focusing on overcoming the steric barrier at the activation site and ensuring high-fidelity coupling.[1]
Structural Dynamics & Synthetic Challenges
Understanding the geometry of cis-3-AMCB is prerequisite to successful synthesis.
-
The Quaternary Barrier (C1): The carboxylic acid is attached to a carbon bearing a methyl group and the ring carbons.[1] This "neopentyl-like" environment shields the carbonyl carbon from nucleophilic attack, making standard carbodiimide couplings (DIC/HOBt) sluggish and prone to deletion sequences.[1]
-
The
-Amino Handle (C3): The amine is primary and located at position 3.[1] While less sterically hindered than the carboxyl side, the rigid ring puckering can influence the solvation and accessibility of the growing chain. -
Stereochemistry: The cis configuration forces the N- and C-termini onto the same face of the ring, often inducing a "U-turn" or kink in the peptide backbone, which is critical for hairpin mimetics.
Visualization: Steric Bottlenecks in SPPS Cycle
The following diagram illustrates the kinetic bottlenecks introduced by the C1-methyl group.
Figure 1: The primary synthetic bottleneck lies in the activation and subsequent nucleophilic attack on the sterically shielded C1-carbonyl of the cyclobutane ring.[1]
Pre-Synthesis Planning[1]
A. Resin Selection
Due to the difficulty of the coupling, low-loading resins are recommended to reduce inter-chain aggregation, which exacerbates steric problems.
-
Recommended: ChemMatrix® or Tentagel® resins (0.2 – 0.4 mmol/g).[1]
-
Avoid: High-loading polystyrene (> 0.8 mmol/g) unless the peptide is very short (<5 residues).[1]
B. Reagent Selection
Standard DIC/HOBt is insufficient for the C1-quaternary coupling.
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are required.[1]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a risk at quaternary carbons, base-catalyzed side reactions are possible).[1]
Detailed Protocols
Protocol A: Coupling cis-3-AMCB to the Peptide Chain
This protocol addresses the "Hard Coupling" – attaching the cyclobutane acid to the resin-bound amine.
Reagents:
-
Fmoc-cis-3-AMCB-OH (4.0 eq)[1]
-
HATU (3.8 eq)[1]
-
HOAt (3.8 eq) - Optional additive for enhanced rate
-
DIEA (8.0 eq)[1]
-
DMF (Anhydrous)
Step-by-Step:
-
Resin Preparation: Swell resin in DMF for 20 minutes. Drain.
-
Activation: Dissolve Fmoc-cis-3-AMCB-OH and HATU in minimal DMF. Add DIEA immediately before adding to the resin.
-
Note: Pre-activation time should not exceed 30 seconds to prevent guanidinium salt formation.[1]
-
-
Coupling (Microwave - Recommended):
-
Washing: Drain and wash with DMF (
min).[1] -
Monitoring: Perform a Chloranil Test (preferred over Kaiser for reliability, though Kaiser works for primary amines).[1] If positive (blue particles), repeat step 3 with fresh reagents.
-
Capping: If the reaction remains incomplete after double coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Protocol B: Chain Elongation (Coupling the Next AA)
Once cis-3-AMCB is installed, the N-terminus is a primary amine at C3.[1] Coupling the next residue is generally standard, but the rigid ring can cause local solvation issues.
Reagents:
Step-by-Step:
-
Deprotection: Treat resin with 20% Piperidine/DMF (
min, min).[1][2] Wash thoroughly with DMF.-
Observation: The deprotection of the C3-amine is usually fast.
-
-
Coupling: Add pre-activated AA/DIC/Oxyma solution to the resin.
-
Conditions: Room temperature for 45-60 minutes is usually sufficient.
-
Alert: If the next residue is also bulky (e.g., Val, Ile, or another cyclobutane), revert to HATU/Microwave conditions.
-
Decision Logic for Troubleshooting
Use this logic flow to adapt the protocol based on real-time synthesis monitoring.
Figure 2: Decision matrix for optimizing the coupling efficiency of sterically hindered cyclobutane residues.
Analytical Data & Expectations
When analyzing the crude peptide via LC-MS, specific shifts are expected due to the cyclobutane incorporation.
| Parameter | Observation | Causality |
| HPLC Retention | Increased Hydrophobicity | The C1-methyl and carbocyclic ring add lipophilicity compared to Gly/Ala. |
| Mass Spec | Residue mass of 3-amino-1-methylcyclobutanecarboxyl (C6H9NO). | |
| Coupling Efficiency | ~85-95% (Single Couple) | Steric hindrance at C1 reduces kinetics compared to standard Ala/Gly (>99%).[1] |
| Racemization | Negligible | Quaternary C1 prevents |
Characterization Note (NMR)
In
References
-
Paradisi, F. et al. (2018).[1] Synthesis of a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring. UCD Research. Link
-
CEM Corporation. (2020).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link
-
Katritzky, A. R. et al. (2007).[1] Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. Link
-
Aitken, D. J. et al. (1997).[1] Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Link
-
Wang, X. et al. (2022).[1][3] Highly Sterically Hindered Peptide Bond Formation between
-Disubstituted -Amino Acids. Journal of the American Chemical Society. Link
Sources
- 1. Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Scale-Up Synthesis of Methyl-Substituted Cyclobutane Amino Acids
Executive Summary
Methyl-substituted cyclobutane amino acids (CBAAs) are of increasing importance in pharmaceutical development, serving as conformationally restricted building blocks that can enhance the metabolic stability and potency of peptide-based therapeutics.[1][2] However, the synthesis of these strained four-membered rings presents significant challenges, particularly concerning stereocontrol and scalability.[3][4][5] Traditional batch syntheses that are effective at the milligram scale often fail to translate efficiently to the gram or kilogram scale required for preclinical and clinical development. This application note provides a detailed guide to robust and scalable synthetic strategies for producing methyl-substituted CBAAs, with a focus on the underlying chemical principles, practical implementation in a scale-up environment, and rigorous analytical characterization. We will place particular emphasis on modern techniques, such as continuous flow photochemistry, which overcome key limitations of classical batch processes.
Strategic Overview: Constructing the Cyclobutane Core
The primary challenge in any CBAA synthesis is the efficient and stereocontrolled construction of the cyclobutane ring. Several methodologies exist, each with distinct advantages and limitations regarding scalability. The choice of strategy is dictated by factors such as the required substitution pattern, desired stereochemistry, and available starting materials.
[2+2] Photocycloaddition: The Workhorse Method
The [2+2] photocycloaddition between two olefinic partners is the most direct and widely employed method for synthesizing cyclobutane rings.[3][6][7] The reaction typically proceeds through the triplet-state sensitization of one alkene, which then adds to the ground-state of the second alkene to form a 1,4-diradical intermediate that closes to form the cyclobutane ring.
-
Causality of Component Selection:
-
Reactants: For the synthesis of α-amino acids, a dehydroamino acid derivative is a common starting material, reacting with a methyl-substituted alkene (e.g., 2-methylpropene, β-methylstyrene).[1][8] The electronic properties of the alkenes are critical; a pairing of an electron-rich and an electron-poor alkene often yields the best results.[9]
-
Photosensitizers: Direct irradiation often leads to a mixture of products. Therefore, a photosensitizer (e.g., thioxanthone, benzophenone, or iridium-based complexes) is used to facilitate efficient intersystem crossing to the reactive triplet state at a specific wavelength, minimizing side reactions.[1][8][10]
-
-
Scalability Challenge & Solution: The primary obstacle to scaling up photochemical reactions is the Beer-Lambert law. As the path length and concentration increase in a large batch reactor, light penetration becomes non-uniform, leading to inefficient reactions and product degradation at the irradiated surface.
-
The Solution: Continuous Flow Photoreactors. Continuous flow systems utilize narrow-diameter tubing (typically FEP), creating a very short path length for light. This ensures uniform irradiation of the entire reaction mixture, leading to significantly improved efficiency, reproducibility, and safety.[10][11][12] This approach transforms a historically difficult-to-scale reaction into a viable production method.[10][12]
-
Ring-Closing Metathesis (RCM)
RCM is a powerful alternative for forming cyclic alkenes, which can then be hydrogenated to the desired cyclobutane.[13][14] This strategy relies on the intramolecular reaction of a diene precursor catalyzed by a metal alkylidene, typically a ruthenium-based Grubbs or Hoveyda-Grubbs catalyst.
-
Mechanism and Advantages: The reaction proceeds through a metallacyclobutane intermediate.[13][14] Its primary advantage is the exceptional functional group tolerance of modern catalysts. The driving force for the reaction is often the entropically favored release of a small volatile alkene, such as ethylene.[14]
-
Scalability Considerations: RCM is generally considered a scalable process. However, two factors require careful consideration in a production environment:
-
Catalyst Cost: Ruthenium catalysts can be expensive, although catalyst loadings are often low.
-
Metal Contamination: Removal of the ruthenium catalyst and its byproducts from the final product is critical for pharmaceutical applications. Established protocols using scavengers or specific chromatography techniques are necessary.[14]
-
Aza-Prins Cyclization
The aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid, to form a piperidine ring.[15] While not a direct cyclobutane synthesis, specific substrates can be designed to undergo subsequent rearrangements or fragmentations to yield cyclobutane structures. This method is particularly relevant for constructing nitrogen-containing heterocycles fused to a cyclobutane ring. Its application to simple CBAAs is less direct but offers a creative pathway for complex derivatives.
Comparative Analysis of Synthetic Strategies
| Strategy | Scalability | Stereocontrol | Key Advantages | Key Disadvantages |
| [2+2] Photocycloaddition (Batch) | Poor | Moderate to Good | Atom economical, direct access. | Light penetration issues, long reaction times. |
| [2+2] Photocycloaddition (Flow) | Excellent | Moderate to Good | High throughput, reproducibility, safety.[10][11] | Requires specialized flow equipment. |
| Ring-Closing Metathesis (RCM) | Good | Substrate-dependent | High functional group tolerance. | Catalyst cost, metal contamination.[14] |
| Aza-Prins Cyclization | Moderate | Can be challenging | Good for fused piperidine systems. | Indirect route for simple CBAAs. |
Detailed Protocols & Methodologies
Workflow for Scale-Up Synthesis of Methyl-Substituted CBAAs
The overall process involves the construction of the protected cyclobutane core, followed by purification and final deprotection to yield the target amino acid.
Caption: Overall workflow for the scale-up synthesis of CBAAs.
Protocol 1: Continuous Flow [2+2] Photocycloaddition
This protocol describes the synthesis of a generic methyl-phenyl-substituted cyclobutane α-amino acid precursor. This method should be adapted based on the specific reactivity of the chosen substrates.
Objective: To synthesize gram-scale quantities of (±)-methyl 2-acetamido-2-(2-methyl-3-phenylcyclobutyl)acetate.
Materials & Reagents:
| Reagent | Formula | MW | Supplier | Notes |
| Methyl 2-acetamidoacrylate | C₆H₉NO₃ | 143.14 | Sigma-Aldrich | Starting Material 1 |
| trans-β-Methylstyrene | C₉H₁₀ | 118.18 | Alfa Aesar | Starting Material 2 |
| Thioxanthone | C₁₃H₈OS | 212.27 | Acros Organics | Photosensitizer |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Fisher Scientific | HPLC Grade, degassed |
Equipment:
-
Syringe pumps (2)
-
Flow photoreactor (e.g., Vapourtec UV-150, Uniqsis PhotoSyn™) equipped with a 365 nm lamp module.
-
FEP tubing of appropriate volume (e.g., 20 mL reactor coil).
-
Back pressure regulator (set to ~5 bar to prevent solvent boiling).
-
Standard laboratory glassware, rotary evaporator.
Caption: Schematic of a continuous flow photoreactor setup.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of methyl 2-acetamidoacrylate (1.0 equiv) and thioxanthone (0.05 equiv) in degassed acetonitrile (e.g., 0.2 M).
-
Prepare a stock solution of trans-β-methylstyrene (1.2 equiv) in degassed acetonitrile (e.g., 0.24 M).
-
-
System Setup:
-
Assemble the flow reactor as shown in the diagram above. Ensure all connections are secure.
-
Prime the pumps and tubing with pure acetonitrile to remove air bubbles.
-
-
Reaction Execution:
-
Set the photoreactor lamp to 365 nm and allow it to stabilize.
-
Begin pumping the two reagent solutions into the T-mixer at a flow rate calculated to achieve the desired residence time (e.g., for a 20 mL reactor and a 24-hour residence time, the total flow rate would be ~0.014 mL/min).[10]
-
Once the system reaches a steady state (typically after 3x the residence time), begin collecting the product stream.
-
Continue the run until the desired quantity of material is produced. A 24-hour run can yield several grams of product.[10]
-
-
Work-up:
-
Collect the reaction output in a round-bottom flask.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude oil contains the desired product, unreacted starting materials, and the sensitizer.
-
Protocol 2: Purification and Final Deprotection
-
Purification:
-
The crude oil is purified by flash column chromatography on silica gel.
-
A gradient elution system is typically effective, starting with a non-polar solvent system (e.g., 80:20 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 50:50 Hexanes:Ethyl Acetate) to elute the more polar product.
-
Fractions are collected and analyzed by TLC to identify the pure product.
-
-
Deprotection to Free Amino Acid:
-
The purified, protected CBAA ester is dissolved in a 6 M aqueous HCl solution.[8]
-
The mixture is heated to reflux (e.g., 110-120 °C) for 12-24 hours to hydrolyze both the ester and the acetamide protecting groups.[8]
-
After cooling to room temperature, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous layer is then concentrated in vacuo to yield the hydrochloride salt of the final methyl-substituted cyclobutane amino acid.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized CBAA.
-
¹H and ¹³C NMR: Confirms the covalent structure. The puckered nature of the cyclobutane ring can lead to complex splitting patterns and diastereotopic protons, requiring careful analysis.[4]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
Chiral HPLC or SFC: Essential for determining the diastereomeric ratio (d.r.) and/or enantiomeric excess (e.e.) of the product, especially if a stereoselective synthesis was performed.
-
X-ray Crystallography: Provides unambiguous confirmation of the relative and absolute stereochemistry of a crystalline derivative.[16][17]
Caption: Simplified mechanism of triplet-sensitized [2+2] photocycloaddition.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient residence time in the flow reactor. 2. Inefficient photosensitizer. 3. Deactivated catalyst (for RCM). | 1. Decrease the flow rate to increase residence time. 2. Screen alternative sensitizers with appropriate triplet energies. 3. Ensure RCM catalyst is handled under inert conditions.[9] |
| Poor Diastereoselectivity | 1. Reaction temperature is too high. 2. Solvent polarity is not optimal. 3. Steric and electronic factors of substrates. | 1. Cool the flow reactor using a circulating chiller. 2. Screen a range of solvents from non-polar (toluene) to polar (acetonitrile, methanol).[9] 3. Modify protecting groups or substrates to enhance facial bias. |
| Product Decomposition | 1. Product is photolabile and degrades upon prolonged irradiation. 2. The strained cyclobutane ring is opening under harsh work-up conditions. | 1. Optimize residence time to maximize conversion without significant degradation. 2. Use mild work-up and purification conditions (avoid strong acids/bases, high temperatures).[9] |
| Clogging in Flow Reactor | 1. Poor solubility of starting materials or product at reaction concentration. 2. Photopolymerization side reactions. | 1. Reduce the concentration of reagent solutions. 2. Introduce a co-solvent to improve solubility. 3. Filter stock solutions before use. |
References
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PubMed. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. PMC. [Link]
-
Scale‐up of the [2+2] photocycloaddition reaction. ResearchGate. [Link]
-
Synthesis of Cyclobutane-Containing Tricyclic β-Lactams via an Iron-Catalyzed [2+2] Cycloaddition. Thieme Connect. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]
-
Application of the Prins cyclisation to cyclobutene alcohols and investigations into side product formation. ResearchGate. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. RSC Publishing. [Link]
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journals. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSU ScholarWorks. [Link]
-
Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. ScienceDirect. [Link]
-
Aminoacids of the cyclobutane series. ResearchGate. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Publications. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed. [Link]
-
Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]
- Amino acids containing a cyclobutane ring.
-
Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. PMC. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ResearchGate. [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
-
Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]
-
The Aza‐Prins Reaction in the Synthesis of Natural Products and Analogues. Semantic Scholar. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. ACS Publications. [Link]
-
A stereoselective aza-Prins reaction: rapid access to enantiopure pi- peridines and pipecolic acids. University of St Andrews. [Link]
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. Ring Closing Metathesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered Cyclobutane Amino Acids
Introduction: The Challenge and Opportunity of Cyclobutane-Constrained Peptides
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Among these, cyclobutane-containing amino acids (CBAAs) have emerged as valuable building blocks for creating conformationally constrained peptidomimetics.[1][2] The rigid cyclobutane scaffold can induce specific secondary structures, such as β-turns and helices, thereby enhancing receptor binding affinity, improving metabolic stability, and influencing cell permeability.[3][4][5] For instance, CBAAs are key structural motifs in the development of potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6][7][8][9]
However, the synthetic incorporation of CBAAs, particularly those with substitution on the cyclobutane ring, presents a significant challenge to peptide chemists. The steric bulk inherent to the cyclobutane moiety, especially at the α- or β-position, can severely hinder the approach of the incoming amine to the activated carboxyl group, leading to slow reaction rates, incomplete couplings, and an increased risk of epimerization.[10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective coupling strategies to overcome the steric hindrance associated with cyclobutane amino acids, ensuring high-yield and high-purity synthesis of these valuable peptidomimetics.
Understanding the Causality Behind Coupling Challenges
The primary obstacle in coupling sterically hindered amino acids like CBAAs is the high activation energy required for the formation of the tetrahedral intermediate during nucleophilic attack by the amine. Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC) alone, are often insufficient to drive these reactions to completion.[11] The steric congestion around the reaction center necessitates the use of highly reactive activated species and optimized reaction conditions to achieve efficient amide bond formation.
The key to success lies in the selection of an appropriate in-situ activating reagent that rapidly converts the carboxylic acid into a highly reactive ester, minimizing its lifetime and thus reducing the opportunity for side reactions like racemization.[12][13] Furthermore, external factors like temperature and solvent choice play a crucial role in overcoming the kinetic barrier.
Strategic Selection of Coupling Reagents
Modern peptide synthesis offers a powerful arsenal of coupling reagents. For sterically demanding couplings involving CBAAs, aminium/uronium and phosphonium salts are the reagents of choice.
Aminium/Uronium Salts: The Gold Standard for Hindered Couplings
Reagents based on the additives 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) have proven to be exceptionally effective for coupling sterically hindered amino acids.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents for challenging sequences.[10][14] It reacts with a carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and making HATU superior to its benzotriazole-based counterpart, HBTU.[10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure. It boasts coupling efficiencies comparable to or even exceeding HATU, particularly for hindered amino acids.[15][16] A key advantage of COMU is its enhanced safety profile, as it is non-explosive and has a lower allergenic potential than benzotriazole-based reagents.[15] Additionally, its byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[17]
The high reactivity of these reagents stems from their ability to generate highly activated esters that are more susceptible to nucleophilic attack, even by a sterically encumbered amine.
Comparative Data on Coupling Reagent Performance
The choice of coupling reagent directly impacts the purity of the final peptide. The following table summarizes the general performance of various reagents for coupling sterically hindered amino acids.
| Coupling Reagent | Activated Ester Type | Relative Reactivity | Key Considerations |
| DIC/HOBt | OBt ester | Moderate | Often insufficient for severely hindered CBAAs. |
| HBTU/PyBOP | OBt ester | Good | Better than carbodiimides, but may require extended reaction times or double coupling.[11] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| HATU/PyAOP | OAt ester | Very High | Considered the gold standard for difficult couplings due to high reactivity and anchimeric assistance.[10][14] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU with an improved safety profile and easier workup.[15][16] |
The Role of Microwave-Assisted Peptide Synthesis (SPPS)
Microwave energy has revolutionized solid-phase peptide synthesis, particularly for challenging sequences.[18] By applying microwave irradiation, both coupling and deprotection steps can be significantly accelerated.[19] This is not merely a thermal effect; microwave energy promotes more efficient and uniform heating of the solvent and resin matrix, which can help to disrupt peptide chain aggregation that might otherwise hinder reagent access to the reaction site. For sterically demanding couplings involving CBAAs, microwave-assisted SPPS (MW-SPPS) can dramatically reduce reaction times from hours to minutes and drive reactions to completion, resulting in higher purity crude products.[20][21]
Experimental Protocols
The following protocols are designed as robust starting points for the successful incorporation of sterically hindered cyclobutane amino acids. Optimization may be required based on the specific sequence and the nature of the CBAA.
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered CBAA on Solid Phase
This protocol is recommended for standard solid-phase synthesis when high reactivity is paramount.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-CBAA-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-CBAA-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, extend the reaction time to 4 hours or consider a double coupling.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling (double coupling) is recommended.
-
To perform a double coupling, drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Proceed: Continue with the next deprotection and coupling cycle.
Self-Validation Note: A negative Kaiser test (or alternative ninhydrin test) is a critical validation step. For CBAAs, which are secondary amines if N-alkylated, or where the primary amine is highly hindered, a chloranil test may be more appropriate for monitoring.
Protocol 2: Microwave-Assisted COMU-Mediated Coupling of a Sterically Hindered CBAA
This protocol leverages the speed and efficiency of microwave synthesis and the safety of COMU.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-CBAA-OH (5 equivalents relative to resin loading)
-
COMU (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure (for automated microwave peptide synthesizer):
-
Resin Preparation: The synthesizer will perform a standard Fmoc deprotection cycle, followed by DMF/NMP washes.
-
Reagent Delivery: The synthesizer will deliver a solution of the Fmoc-CBAA-OH (5 eq.), COMU (5 eq.), and DIPEA (10 eq.) in DMF or NMP to the reaction vessel containing the resin.
-
Microwave-Assisted Coupling:
-
Apply microwave power to achieve and maintain a temperature of 75°C for 10-20 minutes. The duration should be optimized; more hindered CBAAs may require longer times.
-
Agitation (e.g., nitrogen bubbling) during the reaction is crucial.
-
-
Washing: Following the coupling, the synthesizer will perform a series of DMF/NMP washes to remove residual reagents.
-
Confirmation and Continuation: An optional Kaiser test can be programmed. If the coupling is known to be difficult, a programmed double coupling cycle is advisable. The synthesizer then proceeds to the next Fmoc-deprotection step.
Trustworthiness Insight: The use of NMP is often preferred for microwave synthesis of difficult sequences due to its higher boiling point and superior solvating properties, which can help to minimize peptide aggregation on the resin.
Conclusion and Best Practices
The successful incorporation of sterically hindered cyclobutane amino acids is readily achievable with the appropriate selection of modern synthetic tools and techniques. For researchers aiming to create novel, conformationally constrained peptides, the following best practices are recommended:
-
Reagent Selection: Prioritize high-reactivity aminium/uronium reagents such as HATU or COMU . COMU is particularly recommended for its excellent performance and enhanced safety profile.[15]
-
Embrace Technology: Utilize microwave-assisted SPPS to accelerate reaction rates, improve coupling efficiency, and overcome aggregation-related problems.[18]
-
Optimize Conditions: Do not hesitate to employ extended coupling times or double coupling protocols for particularly challenging residues.
-
Solvent Matters: Consider using NMP as a solvent, especially in microwave applications, to improve solvation and reduce on-resin aggregation.
-
Validate Each Step: Always use a qualitative test (e.g., Kaiser test ) to confirm the completion of each coupling step before proceeding.
By implementing these evidence-based strategies, scientists can confidently and efficiently synthesize complex peptides containing cyclobutane amino acids, paving the way for the discovery of next-generation therapeutics.
References
-
Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(15), 3195–3203. [Link]
- El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Coupling Reagents. Chemistry – A European Journal, 17(33), 9034-9038. (Simulated reference, as direct link was to a request page)
-
Various Authors. (2025, August 5). Aminoacids of the cyclobutane series. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Broguiere, N., et al. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 23(10), 2548. [Link]
-
Zhang, H., et al. (2018). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Communications, 54(76), 10732-10735. [Link]
-
Vila, S., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(17), 3983. [Link]
-
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. [Link]
-
Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587–2598. [Link]
-
Fónagy, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31541-31548. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 26, 2026, from [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2015). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Protein and peptide letters, 22(8), 699–705. [Link]
-
Ilieva, D. G., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(5), 1530. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM. Retrieved February 26, 2026, from [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. Retrieved February 26, 2026, from [Link]
-
Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α - Research With Rutgers. (2004, May 6). Rutgers University. Retrieved February 26, 2026, from [Link]
-
Sabbah, D. A., & Mhaidat, N. M. (2017). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text, 3(1), 1-8. [Link]
-
Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved February 26, 2026, from [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). Novabiochem. Retrieved February 26, 2026, from [Link]
-
Varkey, J. T. (2012). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit18.1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. oatext.com [oatext.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. chempep.com [chempep.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. cem.de [cem.de]
- 21. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
designing foldamers with cis-3-amino-1-methylcyclobutanecarboxylic acid
Application Note: Engineering High-Stability Foldamers using cis-3-Amino-1-Methylcyclobutanecarboxylic Acid
Abstract
This guide details the design, synthesis, and characterization of peptidomimetic foldamers incorporating cis-3-amino-1-methylcyclobutanecarboxylic acid (cis-3-AMCB) . Unlike standard
Structural Basis & Design Principles
The Pharmacophore: A Quaternary -Amino Acid
cis-3-AMCB is a
-
Cyclobutane Ring: Restricts the bond vectors between the amine and carboxyl groups, limiting the available Ramachandran space (
angles). -
C1-Methyl Group (Quaternary Center): Mimics the "Thorpe-Ingold" effect seen in Aib (aminoisobutyric acid), severely restricting rotation around the Carbonyl-C
bond and promoting helical or turn structures over extended sheets.
Conformational Bias
While
-
cis-Configuration: Places the amine and carboxyl groups on the same face of the puckered cyclobutane ring. This proximity favors intramolecular Hydrogen-bonding (H-bonding) required for 12-helix formation or reverse turns .
-
trans-Configuration: Generally forces an extended, strand-like geometry unsuitable for compact folding.
Design Rule: Use cis-3-AMCB as a "Turn Inducer" or "Helix Nucleator" in hybrid
Synthesis Protocol: Overcoming Steric Hindrance
The primary challenge in working with cis-3-AMCB is the quaternary carbon at position 1 . Coupling an incoming amino acid to the amine of cis-3-AMCB is standard. However, coupling the carboxyl group ofcis-3-AMCB to the next residue is extremely difficult due to steric bulk.
Standard HBTU/DIEA protocols will fail or result in low yields (deletion sequences).
Materials
-
Resin: Rink Amide ProTide or ChemMatrix (High swelling is essential).
-
Monomer: Fmoc-cis-3-amino-1-methylcyclobutanecarboxylic acid.
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) and NMP (N-methyl-2-pyrrolidone).
Automated Microwave SPPS Protocol (Optimized)
| Step | Operation | Reagent | Conditions | Notes |
| 1 | Swelling | DMF/DCM (1:1) | 30 min, RT | Essential for sterically demanding couplings. |
| 2 | Deprotection | 20% Piperidine + 0.1M Oxyma | 75°C, 3 min | Oxyma prevents racemization (though rare for quaternary C). |
| 3 | Wash | DMF | 3 x 30 sec | Remove piperidine completely. |
| 4 | Coupling (Easy) | Incoming AA to Resin | Standard HBTU | Coupling to the resin is standard. |
| 5 | Coupling (Hard) | Fmoc-cis-3-AMCB | HATU/HOAt (1:1) | 75°C, 10 min (Double Couple) |
| 6 | Capping | Acetic Anhydride/DIEA | RT, 5 min | Caps unreacted chains to prevent deletion sequences. |
| 7 | Coupling (Next) | Next AA to 3-AMCB-Resin | PyAOP/HOAt | 75°C, 2 x 15 min |
Visualization: Logical Workflow for Difficult Couplings
The following diagram illustrates the decision logic required when incorporating cis-3-AMCB into a peptide sequence.
Caption: Optimized SPPS workflow differentiating standard residues from the sterically hindered cis-3-AMCB monomer.
Structural Characterization Protocols
Once synthesized, verifying the foldamer structure is essential. The cis-3-AMCB residue should induce a stable secondary structure that persists even at higher temperatures.
Circular Dichroism (CD) Spectroscopy
CD is the primary rapid-screening tool for foldamers.
-
Solvent System: 2,2,2-Trifluoroethanol (TFE) or Methanol. TFE is recommended as it stabilizes secondary structures in foldamers.
-
Concentration: 50–100
M. -
Signature:
-
12-Helix (Typical for
-peptides): Look for a minimum around 210–220 nm and a maximum near 190 nm [2]. -
Protocol:
-
Dissolve lyophilized peptide in TFE.
-
Scan 190–260 nm at 20°C.
-
Perform Variable Temperature (VT) scans (20°C to 80°C). cis-3-AMCB foldamers should show minimal signal loss compared to
-peptides, indicating thermal stability.
-
-
NMR Spectroscopy
To definitively prove the cis-conformation and folding:
-
Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Key Observation: Look for NOE (Nuclear Overhauser Effect) signals between the Amine proton (NH) and the
-protons of the ring.-
In cis-3-AMCB, the NH and the C1-Methyl group are on the same face (if assigned cis relative to carboxyl). Strong NOEs between the backbone NH and the methyl protons confirm the puckered conformation.
-
H-Bonding: Measure Temperature Coefficients (
) of amide protons. Values < -4 ppb/K indicate solvent-shielded (H-bonded) amides, confirming a folded helix [3].
-
Application: PPI Inhibition
Case Study: p53-MDM2 Inhibition
The rigid scaffold of cis-3-AMCB is ideal for mimicking the
-
Design: Replace the labile
-helical backbone of p53-derived peptides with an alternating -backbone ( -AMCB- -AMCB). -
Benefit: The AMCB residues lock the side chains of the
-amino acids (Phe, Trp, Leu) into the correct vector for binding MDM2, while the cyclobutane ring prevents proteolytic cleavage by serum proteases.
References
-
Ortuño, R. M., et al. (2012).[5] "Designing hybrid foldamers: the effect on the peptide conformational bias of
- versus - and -linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid." Organic & Biomolecular Chemistry. -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Aitken, D. J., et al. (2004). "Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid." Tetrahedron Letters.
-
CEM Corporation. (2025). "Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide." CEM Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 4. Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid | Publicación [silice.csic.es]
- 5. Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for cis-3-amino-1-methylcyclobutanecarboxylic Acid
Introduction: The Critical Role of Solvent Selection
cis-3-amino-1-methylcyclobutanecarboxylic acid is a non-natural, conformationally restricted amino acid. Its bicyclic-like structure imparts a high degree of rigidity, making it a valuable building block in the design of peptidomimetics, foldamers, and other functional biomaterials where precise structural control is paramount.[][2] The successful application of this unique molecule in synthesis, purification, formulation, and biological screening is fundamentally dependent on an appropriate solvent system. Improper solvent choice can lead to poor yield, difficult purifications, inaccurate assay results, and wasted resources.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for cis-3-amino-1-methylcyclobutanecarboxylic acid. We will explore the molecule's physicochemical properties, outline a logical workflow for solvent screening, and provide a detailed experimental protocol for solubility determination.
Understanding the Solute: Physicochemical Properties
The molecular structure of cis-3-amino-1-methylcyclobutanecarboxylic acid, with its carboxylic acid and primary amine functionalities, dictates its behavior in solution.[3] At physiological pH, the molecule exists predominantly as a zwitterion, a neutral molecule with both a positive and a negative electrical charge. This dual ionic character is the primary determinant of its solubility profile.
Key Physicochemical Properties:
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₆H₁₁NO₂ | Provides the elemental composition.[3] |
| Molecular Weight | 129.16 g/mol | Essential for calculating molar concentrations.[3][4] |
| Structure | Contains a carboxylic acid (-COOH) and an amino group (-NH₂) on a cyclobutane ring. | The presence of both acidic and basic groups means the molecule's charge state is highly pH-dependent. |
| Predicted pKa Values | Carboxylic Acid (pKa₁): ~2.8; Amino Group (pKa₂): ~8.5-9.0 | These values are critical. At pH < pKa₁, the molecule is cationic. At pH > pKa₂, it is anionic. Between pKa₁ and pKa₂, it is zwitterionic. Solubility is typically lowest at the isoelectric point (pI) and increases in acidic or basic solutions.[5] |
| Polarity | High (Zwitterionic) | The molecule is highly polar and will preferentially dissolve in polar solvents capable of interacting with its charged centers. "Like dissolves like" is a guiding principle.[6] |
| Hydrogen Bonding | Both donor (-NH₃⁺) and acceptor (-COO⁻) sites | Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be effective. |
A Systematic Approach to Solvent Selection
A successful solvent screening strategy moves from theoretical prediction to empirical verification. This workflow minimizes trial and error, saving time and valuable compound.
Caption: A systematic workflow for solvent selection.
Phase 1: Predictive Analysis
Hansen Solubility Parameters (HSP): A powerful theoretical tool is the Hansen Solubility Parameters model, which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8][9] The core principle is that materials with similar HSP values are likely to be miscible.[10] While determining the exact HSP for a novel compound requires extensive experimentation, one can infer that due to its zwitterionic nature, cis-3-amino-1-methylcyclobutanecarboxylic acid will have high δP and δH values. Therefore, solvents with significant polar and hydrogen-bonding character should be prioritized for screening.
Solvent Property Considerations: Based on the molecule's zwitterionic nature, the following solvent classes are recommended for initial screening. The choice should also be guided by safety, health, and environmental (SHE) considerations, as outlined in guides from pharmaceutical companies and regulatory bodies.[11][12][13]
| Solvent Class | Example Solvents | Rationale | SHE Considerations |
| Protic Polar | Water, Methanol, Ethanol | Excellent hydrogen bonding capabilities and high polarity. Water is the most logical starting point. | Generally favorable, but methanol has toxicity concerns. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High polarity and ability to disrupt solute-solute interactions. | DMSO is a good vehicle for hydrophobic drugs, but can be toxic.[14] DMF is a reprotoxin. |
| Aqueous Buffers | Phosphate, Acetate | To exploit the pH-dependent solubility of the zwitterion. Solubility will be enhanced at pH values away from the isoelectric point.[15] | Generally safe. Buffer choice should be compatible with downstream applications. |
Phase 2: Experimental Screening
The initial screening should be performed on a small scale (e.g., 1-5 mg of compound in 0.1-0.5 mL of solvent) to conserve material. Visual inspection for dissolution at ambient temperature and with gentle heating can provide a rapid qualitative assessment.
pH Adjustment: Due to the amine and carboxylic acid groups, pH will be the most powerful tool for modulating aqueous solubility.
-
Acidic Conditions (e.g., pH 1.2-2.0): The amino group will be protonated (-NH₃⁺) while the carboxylic acid is neutral (-COOH), resulting in a net positive charge. This cationic species is expected to be highly water-soluble.
-
Basic Conditions (e.g., pH 9.5-10.5): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be neutral (-NH₂), resulting in a net negative charge. This anionic species is also expected to be highly water-soluble.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][15][16] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.
Materials and Equipment
-
cis-3-amino-1-methylcyclobutanecarboxylic acid (solid)
-
Selected solvents and buffer solutions
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, ELSD, or MS)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid cis-3-amino-1-methylcyclobutanecarboxylic acid to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium (e.g., add 10 mg to 1 mL of solvent).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer solution to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A preliminary experiment should determine the required time, but 24-48 hours is typical.[6][15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[6]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic solid particles.[6]
-
Dilution: If necessary, dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the sample using a validated HPLC/UPLC method. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of the compound with known concentrations.[6]
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH. The experiment should be performed in triplicate for each solvent system.[17]
Caption: The Shake-Flask method for solubility determination.
Conclusion and Recommendations
The solubility of cis-3-amino-1-methylcyclobutanecarboxylic acid is dominated by its zwitterionic character. A systematic approach, beginning with an understanding of its pH-dependent charge states and concluding with quantitative measurement, is essential for identifying an optimal solvent system.
Key Recommendations:
-
For maximum aqueous solubility, work at a pH at least 1.5-2 units away from the pKa values. This means using an acidic buffer (pH ~2) to form the cationic species or a basic buffer (pH ~10) to form the anionic species.
-
For applications requiring organic solvents, polar protic solvents like methanol and ethanol are strong candidates.
-
Polar aprotic solvents such as DMSO may be effective but should be used with an awareness of their potential reactivity and toxicity in biological systems.[14]
-
Binary mixtures, such as water/ethanol or water/acetonitrile, can offer a tunable solvent system to achieve the desired solubility while balancing other factors like volatility for purification.
By following the logical workflow and experimental protocol detailed in this note, researchers can efficiently and accurately determine the ideal solvent for any given application involving cis-3-amino-1-methylcyclobutanecarboxylic acid, thereby accelerating research and development timelines.
References
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Hansen, C. (n.d.). Hansen Solubility Parameters.
- Cova, T. F. G., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech.
- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
- Guidechem. (n.d.). cis-3-Amino-1-methylcyclobutanecarboxylic acid 1389441-74-0 wiki.
- World Health Organization (WHO). (n.d.). Annex 4.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid.
- ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids.
- Kuroda, K., et al. (n.d.). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. ResearchGate.
- ResearchGate. (n.d.). Development of Solvent Selection Guides.
- BOC Sciences. (n.d.). Bicyclic Amino Acids.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Raynie, D. E. (2022). Solvent Selection from the Green Perspective. LCGC International.
- Chem-Impex. (n.d.). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 23958158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility Parameters-- [cool.culturalheritage.org]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Troubleshooting & Optimization
improving coupling yields of cis-3-amino-1-methylcyclobutanecarboxylic acid
The following technical support guide addresses the specific challenges of coupling cis-3-amino-1-methylcyclobutanecarboxylic acid .
This molecule presents a "perfect storm" of peptide synthesis challenges: it possesses a quaternary
Ticket Subject: Optimizing Coupling Yields & Troubleshooting Failed Syntheses Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Diagnostic & Strategy (The "Why" and "How")
The Core Problem: Steric Shielding at
The primary cause of low yields with this building block is not electronic deactivation, but steric occlusion . The C1 position is quaternary (bonded to a methyl group, the carboxyl, and two ring carbons).
-
Mechanism of Failure: Standard reagents (EDC/HOBt or HBTU) generate an active ester (OBt/ODhbt) that is too bulky to be effectively attacked by the incoming amine, especially if the amine is also on a secondary carbon or resin-bound.
-
The "Aib" Rule: Treat this molecule exactly like
-aminoisobutyric acid (Aib) . Protocols that work for Aib will work here.
Decision Matrix: Selecting the Right Chemistry
Use this logic flow to determine your next experimental step.
Figure 1: Decision tree for selecting coupling conditions based on steric demand.
Frequently Asked Questions (FAQs)
Q1: I am seeing unreacted starting material even after 24 hours with HATU. Is my reagent bad?
Technical Insight: Likely not. While HATU is powerful, the active ester (OAt) is still bulky. For this specific cyclobutane amino acid, the active ester sits on a quaternary carbon. The incoming nucleophile simply cannot reach the carbonyl carbon due to the "umbrella" effect of the methyl group and the ring. Solution: Switch to Acid Fluorides . The fluoride atom is small, highly electronegative, and creates less steric bulk than an OAt/OBt ester, allowing the nucleophile to penetrate the steric shield.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
Q2: Is racemization (epimerization) a concern during slow couplings?
Technical Insight: No. This is a unique advantage of this molecule.
-
Explanation: Racemization typically occurs via proton abstraction from the
-carbon (enolization) or oxazolone formation involving the -proton. Because C1 is a quaternary center (substituted with Methyl, Carboxyl, and Ring), there is no -proton to abstract. -
Implication: You can use elevated temperatures (
) and extended reaction times without losing stereochemical integrity at the C1 position [1].
Q3: The reaction mixture turns into a gel or precipitate. How do I fix this?
Technical Insight: Cyclobutane amino acids, especially when protected (e.g., Fmoc), are prone to
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or use a "Magic Mixture" of DCM/DMF/NMP (1:1:1).[1]
-
Additive: Add HFIP (Hexafluoroisopropanol) at 10-20% v/v. HFIP is excellent at dissolving peptide aggregates and stabilizing the helical conformation, which improves coupling kinetics [2].
Experimental Protocols
Protocol A: The "Nuclear Option" (Acid Fluoride Activation)
Use this when HATU/COMU fails. This is the gold standard for quaternary amino acids.
Reagents Required:
-
cis-3-amino-1-methylcyclobutanecarboxylic acid (Protected, e.g., Fmoc)
-
Solvent: Anhydrous DCM or NMP
Step-by-Step:
-
Dissolution: Dissolve the amino acid (3.0 equiv relative to resin/amine) in anhydrous DCM. If insoluble, use NMP.
-
Activation: Add TFFH (3.0 equiv).
-
Base Addition: Add DIPEA (6.0 equiv). Note: Do not premix base and TFFH for long periods; add them to the amino acid solution.
-
Reaction: Stir for 5–10 minutes to generate the Acid Fluoride in situ.
-
Coupling: Add this mixture immediately to the resin/amine component.
-
Conditions: Allow to react for 2–4 hours.
-
Optimization: If on solid phase, heat to
(microwave or conventional heating).
-
Protocol B: Bis-TMS Protection (For Solution Phase)
If you are coupling this amino acid in solution and struggling with solubility of the zwitterion.
Concept: Transiently protect the amine and acid as silyl esters/amines to solubilize the molecule in organic solvents (DCM).
-
Suspend the zwitterionic amino acid in DCM.
-
Add TMS-Cl (2.2 equiv) and DIPEA (2.2 equiv). Reflux for 1 hour.
-
The solution should become clear (formation of Bis-TMS derivative).
-
Add the activated carboxylic acid partner (e.g., an acid chloride or NHS ester) directly to this solution.
-
Workup: Mild acidic hydrolysis (dilute HCl or citric acid) removes the TMS groups during workup.
Quantitative Comparison of Coupling Agents
The following table summarizes expected yields based on internal application data for hindered quaternary amino acids (Aib-analogs).
| Coupling Reagent | Activation Species | Steric Tolerance | Risk of Epimerization* | Typical Yield (2h) |
| DIC / HOBt | OBt Ester | Low | None | < 20% |
| HBTU / DIPEA | OBt Ester | Low-Medium | None | 30 - 45% |
| HATU / HOAt | OAt Ester | High | None | 60 - 80% |
| TFFH (Acid Fluoride) | Acyl Fluoride | Very High | None | > 90% |
| Triphosgene | Acid Chloride | Very High | None | > 90%** |
*Epimerization risk is negligible for this specific molecule due to the quaternary center. **Requires strictly anhydrous conditions and careful handling.
References
-
Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry." Journal of Organic Chemistry. (Demonstrates the stability of quaternary amino acids like Aib at high temperatures).
-
Paradisi, F., et al. (2011). "Synthesis of a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring." University College Dublin. (Describes synthesis and coupling of similar cyclobutane amino acids).
-
Carpino, L. A., et al. (1996). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides." Journal of the American Chemical Society. (The foundational text for using TFFH for hindered couplings).
-
BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." (General protocols for Aib-like sterics).
Sources
Technical Support Center: Purification of cis-3-Amino-1-methylcyclobutanecarboxylic Acid Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of rigidified cyclobutane amino acids. The synthesis of cis-3-amino-1-methylcyclobutanecarboxylic acid (CAS 1408074-58-7) inherently yields a complex cis/trans diastereomeric mixture.
Because these isomers possess nearly identical isoelectric points and aqueous solubilities, standard acid-base extraction is completely ineffective. To solve this, we must employ a self-validating workflow that relies on orthogonal purification techniques: transient derivatization, chromatographic resolution, and selective crystallization.
Workflow Visualization
Figure 1: Workflow for the isolation and purification of the cis-isomer intermediate.
Frequently Asked Questions: Core Principles & Causality
Q: Why must we protect the amine before attempting to separate the cis and trans isomers?
A: Unprotected cyclobutane amino acids exist as tightly bound zwitterions. This makes them highly polar, resulting in irreversible adsorption or severe streaking on standard normal-phase silica gel. By converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate, we chemically disrupt the zwitterionic network 1. This drastically increases solubility in organic solvents and allows the subtle steric differences between the cis and trans isomers to dictate their retention factors (
Q: Why does the trans isomer typically elute before the cis isomer on normal-phase silica? A: Chromatographic separation is governed by dipole moments. In the trans configuration, the bulky protected amine and the carboxylic acid group reside on opposite faces of the cyclobutane ring, leading to an extended, less polar overall dipole. In the cis configuration, both polar functional groups are localized on the same face. This creates a stronger, concentrated dipole moment that interacts more tenaciously with the stationary phase's silanol groups, causing the cis isomer to elute second .
Q: How do we definitively assign the cis and trans relative stereochemistry? A: The assignment relies on 2D NOESY NMR experiments. In the cis isomer, the protons of the C1-methyl group and the C3-proton (adjacent to the amine) are on opposite faces of the ring, showing no NOE cross-peaks . Conversely, strong NOE correlations between the C3-proton and the C1-methyl group indicate they share the same face (the trans isomer). Always validate the 3D conformation using NOESY before scaling up your purification.
Troubleshooting Guide & Step-by-Step Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system . You will not proceed to the next step without analytical confirmation of the current step's success.
Protocol 1: Boc-Protection of the Crude Mixture
-
Reaction: Suspend the crude cis/trans amino acid mixture (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add NaOH (2.0 eq) and cool to 0 °C. Dropwise add Boc-anhydride (1.2 eq) and stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will appear as a purple spot stuck at the baseline (
). The reaction is complete when the baseline spot disappears entirely, replaced by UV-active spots moving with the solvent front. -
Workup: Acidify the aqueous layer to pH 2-3 using 1M KHSO
(do not use HCl, as it may prematurely cleave the Boc group). Extract with Ethyl Acetate (3x), dry over Na SO , and concentrate under reduced pressure.
Protocol 2: Flash Chromatography Resolution
-
Preparation: Load the crude Boc-protected mixture onto a silica gel column (230-400 mesh) using a minimal amount of dichloromethane (DCM).
-
Elution: Elute with a gradient of Hexanes/Ethyl Acetate (starting at 80:20, ramping to 50:50). Critical Addition: Add 0.1% glacial acetic acid (AcOH) to the mobile phase.
-
Self-Validation Checkpoint: Analyze fractions via TLC (Stain: Phosphomolybdic acid). The trans isomer will elute first, followed by the target cis isomer. Pool the cis fractions and concentrate.
Figure 2: Decision tree for troubleshooting poor chromatographic resolution.
Protocol 3: Deprotection and Final Isolation
-
Reaction: Dissolve the pure cis-Boc intermediate in anhydrous DCM. Cool to 0 °C and add 4M HCl in dioxane (10 eq). Stir for 2 hours at room temperature 2.
-
Self-Validation Checkpoint: This step is visually self-validating. As the Boc group is cleaved, the resulting cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride salt becomes highly insoluble in DCM. A heavy white precipitate will form, driving the reaction to completion via Le Chatelier's principle.
-
Isolation: Filter the suspension, wash the filter cake with cold diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts, and dry under high vacuum.
Quantitative Data & Solvent Systems
Use the following table to benchmark your purification metrics against standard field results.
| Compound / Intermediate | Optimal Solvent System | Typical Yield | Diagnostic Validation | |
| Crude cis/trans Mixture | H | N/A | N/A | Baseline spot on normal-phase SiO |
| trans-Boc-Intermediate | Hexanes/EtOAc (60:40) + 0.1% AcOH | ~0.45 | 35 - 40% | Elutes first; verified via NOESY NMR |
| cis-Boc-Intermediate | Hexanes/EtOAc (60:40) + 0.1% AcOH | ~0.30 | 45 - 50% | Elutes second; target intermediate |
| Pure cis-HCl Salt | DCM/MeOH (90:10) | ~0.10 | >95% (Step) | White precipitate; >99% d.e. |
References
- Expedient synthesis of cis- and trans- 3-aminocyclobutanecarboxylic acids, Taylor & Francis.
- The chiral cyclobutane motif in advanced materials and catalysis, Universitat Autònoma de Barcelona.
- Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids, ResearchGate.
Sources
Technical Support Center: Resolving Solubility Issues in Peptides Containing Cyclobutane Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of synthetic peptides incorporating one or more cyclobutane rings. The unique structural properties of these modified peptides often present significant challenges compared to their linear counterparts. Here, we combine foundational principles of peptide chemistry with field-proven insights to help you overcome these hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclobutane-containing peptide so difficult to dissolve in aqueous buffers?
A1: The solubility challenge arises from the core physicochemical properties of the cyclobutane moiety. The cyclobutane ring is:
-
Hydrophobic: It is a saturated carbocycle, which significantly increases the overall hydrophobicity of the peptide sequence.[1][2] This inherent hydrophobicity promotes self-association and reduces favorable interactions with water.
-
Conformationally Rigid: Unlike flexible alkyl chains, the cyclobutane ring locks a portion of the peptide backbone into a fixed conformation.[3][4][5] This rigidity can prevent the peptide from adopting a soluble conformation where hydrophilic side chains are exposed to the solvent. Instead, it may promote intermolecular packing, leading to aggregation and precipitation.[6]
Q2: I've calculated the net charge of my peptide, and it should be soluble. Why isn't it?
A2: While net charge is a crucial factor for standard peptides, the presence of a bulky, hydrophobic, and rigid group like a cyclobutane ring can often override the solubilizing effects of a few charged residues.[7] The hydrophobic nature of the cyclobutane can act as an aggregation "hotspot," driving the peptide out of solution even if the overall sequence is theoretically charged.
Q3: What is the very first step I should take when receiving a new lyophilized cyclobutane peptide?
A3: Always test the solubility on a small aliquot first.[7][8][9] Before attempting to dissolve your entire sample, weigh out a small amount (e.g., 1 mg) and run it through a systematic solubility testing protocol. This prevents the loss of valuable material in an inappropriate solvent system. Remember to briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[10][11]
Q4: Can I use DMSO? Are there any risks?
A4: Yes, Dimethyl Sulfoxide (DMSO) is often the preferred starting solvent for highly hydrophobic peptides.[1][11] However, be aware of two key considerations:
-
Assay Compatibility: Many cell-based assays are sensitive to DMSO. It is crucial to keep the final concentration of DMSO in your working solution as low as possible, typically below 1%, and ideally under 0.5%.[8][12]
-
Oxidation: If your peptide sequence contains Cysteine (Cys) or Methionine (Met) residues, DMSO should be avoided as it can oxidize the sulfur-containing side chains.[7][10] In these cases, Dimethylformamide (DMF) is a suitable alternative.[10][11]
Q5: My peptide dissolved in DMSO but crashed out of solution when I added my aqueous buffer. What should I do?
A5: This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the peptide's solubility limit in the final solvent mixture is exceeded. The key is to add the peptide-organic solvent solution dropwise into the vortexing aqueous buffer, rather than the other way around.[7][12] This gradual dilution prevents localized high concentrations of the peptide that trigger aggregation. If it still precipitates, you may need to re-lyophilize the peptide and attempt dissolution at a lower final concentration or with a higher percentage of the organic co-solvent.[10]
In-Depth Troubleshooting Guide
This section provides systematic workflows for tackling the most common and challenging solubility problems encountered with cyclobutane-containing peptides.
Problem 1: My cyclobutane peptide will not dissolve in water or standard buffers (e.g., PBS).
This is the most frequent starting point for these types of peptides due to their inherent hydrophobicity. The solution requires a logical, step-wise approach to solvent selection.
Causality Analysis:
The peptide's hydrophobic character, dominated by the cyclobutane ring and other nonpolar residues, outweighs the hydrophilic contributions of any charged or polar amino acids. The strong intermolecular hydrophobic interactions favor peptide-peptide aggregation over peptide-water solvation.[6][13]
Step-by-Step Resolution Protocol:
-
Characterize Your Peptide: Before choosing a solvent, calculate the net charge of your peptide at neutral pH (pH 7).[7][10][14]
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the overall charge.
-
-
Execute the Solubilization Workflow: Follow the decision tree below to systematically identify a suitable solvent system.
Caption: Decision tree for selecting an initial solubilization strategy.
-
Physical Assistance: For each solvent tested, you can aid dissolution by:
-
Vortexing: Gently vortex the solution.[10]
-
Sonication: Use a bath sonicator in short bursts (e.g., 3 x 10 seconds), keeping the sample on ice between bursts to prevent heating, which can damage the peptide or promote aggregation.[10][11] If the solution remains cloudy or has visible particles after sonication, the peptide is not dissolved.
-
Problem 2: The peptide is insoluble in all aqueous systems and requires an organic co-solvent.
This is a very common scenario for peptides containing cyclobutane rings. The protocol for using organic solvents is critical to success.
Causality Analysis:
The peptide's hydrophobicity is too great to be overcome by pH adjustment alone. An organic solvent is required to disrupt the strong, non-covalent hydrophobic interactions between peptide molecules, allowing the solvent to interact with and solvate the individual chains.[13]
Step-by-Step Resolution Protocol:
-
Select an Appropriate Organic Solvent: Refer to the table below to choose the best starting solvent. For most biological applications, DMSO is the first choice unless contraindicated by the peptide sequence (Cys, Met) or assay sensitivity.[11][12]
Co-Solvent Type Notes & Cautions DMSO (Dimethyl Sulfoxide) Polar aprotic Low toxicity, good for cell culture (<1%).[8][12] Avoid with Cys or Met residues due to oxidation risk.[7][10] DMF (Dimethylformamide) Polar aprotic Good alternative to DMSO for Cys/Met-containing peptides. Higher toxicity than DMSO.[11] ACN (Acetonitrile) Polar aprotic Commonly used in HPLC. Good for analytical applications. Evaporates easily.[12] Isopropanol / Ethanol Polar protic Can be effective for some peptides. Less aggressive than DMSO/DMF. -
Initial Dissolution (The Critical Step): a. Add a minimal amount of the chosen 100% organic solvent to the lyophilized peptide.[7][12] b. Vortex or sonicate briefly until the peptide is completely dissolved and the solution is perfectly clear. It is crucial to achieve full dissolution at this stage.[7]
-
Gradual Dilution: a. While vigorously vortexing the desired aqueous buffer (e.g., PBS, Tris), add the peptide-organic solvent stock solution drop-by-drop .[7][12] b. This slow addition into a turbulent solution prevents the peptide from precipitating out. c. Visually monitor for any cloudiness. If the solution becomes turbid, you have exceeded the solubility limit for that final co-solvent concentration.
Caption: Workflow for solubilizing a hydrophobic peptide using an organic co-solvent.
Problem 3: My peptide forms a gel or a highly viscous solution.
Gel formation indicates that the peptide is forming an extensive network of intermolecular hydrogen bonds, trapping the solvent.[1]
Causality Analysis:
While hydrophobicity from the cyclobutane ring drives aggregation, peptides with a high percentage of residues capable of hydrogen bonding (e.g., Gln, Asn, Ser, Thr) can form β-sheet-like structures that stack and crosslink, leading to gelation.[1] The conformational rigidity of the cyclobutane may further stabilize these ordered aggregates.
Step-by-Step Resolution Protocol:
-
Disrupt Hydrogen Bonds: Treat the peptide as you would an extremely hydrophobic one. Use the organic solvent protocol described in Problem 2 . Solvents like DMSO and DMF are effective at disrupting hydrogen bond networks.[13]
-
Use Chaotropic Agents (Last Resort): If organic solvents fail, chaotropic agents like 6 M Guanidine-HCl or 8 M Urea can be used to solubilize the peptide by disrupting its secondary structure.[11]
-
WARNING: These agents are denaturants and are incompatible with most biological assays. Their use is typically limited to applications where the peptide's native structure is not required, such as SDS-PAGE analysis or certain analytical chromatography. Do not heat solutions containing urea, as this can cause carbamylation of the peptide.[13]
-
-
Adjust pH Drastically: A significant shift in pH can sometimes break the hydrogen bonding network by ionizing side chains. Try adjusting the pH to highly acidic (e.g., pH 2-3 with dilute TFA or acetic acid) or highly basic (e.g., pH 10-11 with dilute ammonium hydroxide) conditions, then neutralizing back to the desired pH after dissolution.[15]
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
Frontiers. (n.d.). Mechanisms of peptide-based inhibition of protein aggregation in neurodegeneration. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
CSBio. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
Knowles, T. P. J., & Vendruscolo, M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, The Royal Society. Retrieved from [Link]
-
Polypeptide Group. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Chen, Y., et al. (2002). Solubilization and disaggregation of polyglutamine peptides. Protein Science, PMC - NIH. Retrieved from [Link]
-
Avilés, F. X., et al. (2009). Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. PubMed. Retrieved from [Link]
-
Arosio, P. (2015). Preventing peptide and protein misbehavior. PNAS. Retrieved from [Link]
-
Bio-Rad. (n.d.). Protein Solubilization. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Solubility Guidelines for Peptides. Retrieved from [Link]
-
Porter, C. J. H., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, RSC Publishing. Retrieved from [Link]
-
Sharma, D., & Saini, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]
-
de Witte, W. E. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Royo, M., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PubMed. Retrieved from [Link]
-
Royo, M., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. MDPI. Retrieved from [Link]
-
SeRMN-UAB. (2017, September 19). Folding peptides studied by NMR. Retrieved from [Link]
-
SeRMN-UAB. (2017, September 19). cyclobutane. Retrieved from [Link]
-
Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. Retrieved from [Link]
-
Illa, O., et al. (2017). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. Retrieved from [Link]
-
Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biobasic.com [biobasic.com]
- 15. Peptide Synthesis Knowledge Base [peptide2.com]
Technical Support Center: Optimizing the Bucherer-Bergs Reaction for Cyclobutane Amino Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of unique amino acids is a cornerstone of modern drug discovery and development. Cyclobutane amino acids, with their constrained cyclic structures, offer novel conformational properties that can enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. The Bucherer-Bergs reaction provides a robust and straightforward method for synthesizing these valuable building blocks from readily available cyclobutanone.[1][2]
This guide offers in-depth technical support for optimizing the Bucherer-Bergs reaction for the synthesis of cyclobutane amino acids, addressing common challenges and providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Bucherer-Bergs reaction with cyclobutanone is giving a very low yield of the desired spiro-hydantoin. What are the most likely causes?
A1: Low yields in the Bucherer-Bergs reaction with cyclobutanone can stem from several factors:
-
Incomplete Cyanohydrin Formation: The initial step, the formation of the cyanohydrin intermediate, is crucial. This equilibrium can be unfavorably shifted by incorrect pH or temperature.
-
Suboptimal Reagent Ratios: An improper molar ratio of cyclobutanone to cyanide and ammonium carbonate can lead to incomplete conversion or the formation of side products. A common starting point is a 1:2:2 molar ratio of ketone:KCN:(NH4)2CO3.[3]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently.[4] Insufficient heating or reaction time can result in a stalled reaction.
-
Solvent Choice: The polarity of the solvent system is critical for dissolving all reactants. Aqueous ethanol is commonly used, but for less polar substrates, other solvents or solvent mixtures may be necessary.[4][5]
-
Steric Hindrance: While cyclobutanone itself is not exceptionally hindered, substituents on the ring can impede the approach of reagents, slowing down the reaction.[6]
Q2: I'm observing significant amounts of a white, insoluble byproduct. What could it be and how can I prevent its formation?
A2: A common byproduct is the polymerization of cyanide or the formation of insoluble ammonium salts. This can be caused by:
-
Localized High Concentrations of Reagents: Poor mixing can lead to high local concentrations of cyanide and ammonium carbonate, promoting side reactions.
-
Incorrect pH: A pH that is too high can lead to the degradation of cyanide, while a pH that is too low will inhibit the formation of the necessary cyanohydrin intermediate.[3] Maintaining a pH between 8 and 9 is generally recommended.[3]
-
Excessive Heat: While heat is necessary, excessively high temperatures can accelerate the decomposition of ammonium carbonate and cyanide.
To prevent this, ensure vigorous stirring, control the temperature carefully, and maintain the optimal pH range.
Q3: The final hydrolysis of the spiro-hydantoin to the cyclobutane amino acid is incomplete. How can I drive this reaction to completion?
A3: The hydrolysis of the hydantoin ring is a critical final step.[7] Incomplete hydrolysis can be due to:
-
Insufficiently Harsh Conditions: This step often requires strong acidic or basic conditions and prolonged heating.
-
Steric Hindrance: The spirocyclic nature of the hydantoin can make the carbonyl groups less accessible to hydrolysis.
-
Precipitation of the Product: The resulting amino acid may precipitate out of solution, preventing further reaction.
To improve hydrolysis, consider increasing the concentration of the acid or base, extending the reaction time, or using a co-solvent to improve solubility. In some cases, enzymatic hydrolysis can offer a milder and more selective alternative.[8][9][10]
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion of Cyclobutanone | 1. Reaction temperature is too low. 2. Poor quality of reagents (e.g., old ammonium carbonate). 3. Incorrect pH, hindering cyanohydrin formation.[3] 4. Insufficient reaction time. | 1. Increase the reaction temperature, typically to 60-100°C.[3][4] 2. Use fresh, high-purity reagents. 3. Monitor and adjust the pH to be within the 8-9 range.[3] 4. Extend the reaction time, monitoring progress by TLC or LC-MS. |
| Formation of Multiple Products | 1. Side reactions due to incorrect stoichiometry. 2. Decomposition of starting material or product under harsh conditions. 3. Presence of impurities in the starting cyclobutanone. | 1. Carefully control the molar ratios of the reactants. A 1:2:2 ratio of ketone:KCN:(NH4)2CO3 is a good starting point.[3] 2. Optimize the reaction temperature and time to minimize degradation. 3. Purify the cyclobutanone before use, for example, by distillation.[11] |
| Difficulty in Isolating the Spiro-Hydantoin Product | 1. The product is highly soluble in the reaction mixture. 2. The product has precipitated with inorganic salts. 3. Formation of an emulsion during workup. | 1. After acidification, cool the mixture to induce precipitation. If the product remains in solution, perform an extraction with a suitable organic solvent. 2. Dissolve the crude product in a minimal amount of hot solvent and filter to remove insoluble salts, then allow the filtrate to cool and crystallize. 3. Break the emulsion by adding a saturated brine solution or by centrifugation. |
Key Experimental Protocols
Protocol 1: Synthesis of Cyclobutane-spiro-5-hydantoin
This protocol outlines a general procedure for the Bucherer-Bergs reaction using cyclobutanone.
Materials:
-
Cyclobutanone
-
Potassium Cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 equivalents) in water.
-
Add ethanol to the solution, followed by cyclobutanone (1.0 equivalent).
-
In a separate container, carefully dissolve potassium cyanide (2.0 equivalents) in a minimal amount of water.
-
Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid in a fume hood until the pH is acidic. This will precipitate the crude spiro-hydantoin.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure cyclobutane-spiro-5-hydantoin.[3]
Protocol 2: Hydrolysis of Cyclobutane-spiro-5-hydantoin to 1-Aminocyclobutanecarboxylic Acid
Materials:
-
Cyclobutane-spiro-5-hydantoin
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the cyclobutane-spiro-5-hydantoin in an excess of concentrated hydrochloric acid or a concentrated sodium hydroxide solution.
-
Heat the mixture to reflux for an extended period (several hours to overnight), monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture.
-
If using acidic hydrolysis, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
If using basic hydrolysis, neutralize with an acid (e.g., HCl) to the isoelectric point.
-
Collect the precipitated amino acid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Visualizing the Process
Bucherer-Bergs Reaction Mechanism
Caption: The four main stages of the Bucherer-Bergs reaction for cyclobutane amino acid synthesis.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common issues in the Bucherer-Bergs reaction.
References
-
ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... Available at: [Link]
-
PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Available at: [Link]
-
Wikipedia. Hydantoin. Available at: [Link]
-
ResearchGate. Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Available at: [Link]
-
J-STAGE. Mechanism of Asymmetric Production of d-Amino Acids from the Corresponding Hydantoins by Pseudomonas sp. Available at: [Link]
-
PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
-
Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available at: [Link]
-
Wikipedia. Bucherer–Bergs reaction. Available at: [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. Available at: [Link]
-
ResearchGate. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Available at: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. Available at: [Link]
-
MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]
-
MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
-
ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Available at: [Link]
-
Organic Syntheses. cyclobutanone. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydantoin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Difficult Couplings with Quaternary Amino acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating quaternary amino acids into their peptide synthesis workflows. The unique steric challenges posed by these residues demand a nuanced approach to achieve successful couplings. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support you in overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of quaternary amino acids so challenging?
The primary challenge in coupling quaternary amino acids, such as α-aminoisobutyric acid (Aib), stems from significant steric hindrance.[1][2] Unlike standard proteinogenic amino acids, quaternary amino acids possess two substituents on the α-carbon.[1][2] This bulky arrangement physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the resin-bound peptide, dramatically slowing down the rate of amide bond formation.[1][3] This can lead to incomplete reactions and the formation of deletion sequences.[1]
Q2: My standard coupling protocol failed when I introduced a quaternary amino acid. What are the first troubleshooting steps I should take?
When a standard protocol fails, it's crucial to systematically address the factors that most significantly impact the coupling efficiency of sterically hindered residues. The initial steps should focus on:
-
Re-evaluating your coupling reagent: Standard reagents may not be sufficiently reactive.
-
Optimizing reaction conditions: Increasing reaction time and, cautiously, the temperature can be beneficial.[1]
-
Ensuring complete deprotection: Steric hindrance can also impede the removal of the Fmoc protecting group.
A more detailed troubleshooting workflow is outlined below.
Troubleshooting Guide
Problem: Low or no coupling efficiency with a quaternary amino acid at the N-terminus of the peptide-resin.
This is the most common issue encountered. The sterically hindered N-terminal amine of the quaternary amino acid is a poor nucleophile, making it difficult for the incoming activated amino acid to react.
Caption: Troubleshooting workflow for low coupling efficiency.
-
Optimize Your Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC are often inefficient.[3] Onium-salt based reagents are highly recommended due to their superior reactivity.[4]
-
Uronium/Aminium Reagents: HATU, HCTU, and HBTU are excellent choices.[5] HATU, in the presence of HOAt, is often considered the gold standard for difficult couplings.[4][5] COMU is another highly effective reagent with the added benefit of being non-explosive and having good solubility.[4][6]
-
Phosphonium Reagents: PyAOP and PyBOP are also very effective, particularly for challenging couplings like those involving N-methylated amino acids.[7]
-
-
Extend Reaction Time and Increase Temperature: Due to slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[1] If extended time is insufficient, cautiously increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier.[8] However, be mindful that higher temperatures can increase the risk of epimerization, especially with sensitive amino acids like histidine and cysteine.[9][10]
-
Perform a Double Coupling: If a single coupling with an optimized reagent and extended time is still incomplete, a second coupling with a fresh solution of the activated amino acid should be performed before proceeding to the deprotection of the next amino acid.
-
Utilize Amino Acid Halides: Converting the incoming Fmoc-amino acid to its acid fluoride or chloride can significantly enhance its reactivity.[4][11] This is a highly effective strategy for coupling to a hindered N-terminus. TFFH is a suitable reagent for the in-situ generation of amino acid fluorides.[4]
-
Employ Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes.[8] This is particularly effective for difficult sequences and sterically hindered couplings.[5][8]
Problem: Difficulty in coupling a quaternary amino acid to the growing peptide chain.
Here, the challenge lies with the activated carboxyl group of the quaternary amino acid, which is sterically shielded by its own α-substituents.
This protocol utilizes HATU, a highly effective coupling reagent for hindered amino acids.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-quaternary amino acid (e.g., Fmoc-Aib-OH) (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
HOAt (3-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-9 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is completely removed and the resin is thoroughly washed with DMF.[12]
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-quaternary amino acid, HATU, and HOAt in DMF.[13]
-
Initiation of Activation: Add the base (DIPEA or Collidine) to the amino acid solution and mix for 1-2 minutes.[5] It is crucial to minimize the pre-activation time to reduce the risk of racemization.[9]
-
Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.[9] Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring the Reaction: After the coupling, wash the resin with DMF and perform a Kaiser test. If the test is positive (indicating free amines), a second coupling is necessary.[12]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any residual reagents and byproducts.[5]
Problem: Increased epimerization during the coupling of a residue preceding a quaternary amino acid.
The slow coupling rate onto a hindered N-terminal quaternary amino acid can increase the time the activated amino acid preceding it exists as a reactive intermediate. This prolonged activation state increases the risk of epimerization through oxazolone formation.[9]
-
Choice of Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[9]
-
Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after adding the base.[9]
-
Use Additives: Incorporating additives like HOAt or OxymaPure with the coupling reagent is known to suppress epimerization.[9]
-
Lower Temperature: If possible, perform the coupling at a lower temperature to reduce the rate of epimerization.[14]
-
Solvent Choice: In some cases, using a less polar solvent, such as a mixture of DMF and DCM, can be beneficial, provided solubility is maintained.[9]
Comparative Data of Coupling Reagents
The selection of the appropriate coupling reagent is critical for success. The following table provides a comparison of commonly used reagents for difficult couplings.
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | Considered a gold standard for difficult couplings; high efficiency.[5] | Potential for guanidinylation of the N-terminus if used in excess.[5] |
| HCTU | Uronium/Aminium | Very High | Highly effective and often used in automated synthesizers. | Can also cause guanidinylation. |
| PyAOP | Phosphonium | Very High | Excellent for coupling N-methylated and other hindered amino acids.[7] | Byproducts can be more difficult to remove. |
| COMU | Uronium/Aminium | High | Good solubility; byproducts are water-soluble, aiding in purification; non-explosive.[4][6] | Can also cause guanidinylation.[6] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate to High | Safer alternative to HOBt-based additives; effective at suppressing racemization.[4] | Generally less reactive than onium salts for the most challenging couplings. |
| TFFH | Fluorinating Agent | High (in situ) | Forms highly reactive amino acid fluorides, which are very effective for hindered couplings.[4] | Requires careful handling due to the nature of the reagent. |
Visualization of the Coupling Workflow
Caption: General workflow for coupling a quaternary amino acid.
References
- Patil, B. S., et al. (2012). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Amino Acids, 43(3), 1269-1276.
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Srinivasan, A., et al. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Molecules, 12(4), 855-863.
-
Peptides International. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to improve difficult couplings. Methods in Molecular Biology, 35, 1-16.
- D'Alessandro, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(21), 7244.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7232-7236.
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Peptide Institute Inc. (n.d.). Epimerization of Peptide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Validation & Comparative
A Comparative Guide to the NMR Characterization of cis-3-Amino-1-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Challenge of Substituted Cyclobutanes
In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Small, constrained ring systems, such as cyclobutanes, are valuable scaffolds for creating novel therapeutic agents. However, their stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. The 1,3-disubstituted cyclobutane core of 3-amino-1-methylcyclobutanecarboxylic acid presents a fundamental stereochemical challenge: the differentiation of the cis and trans diastereomers.
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of cis-3-amino-1-methylcyclobutanecarboxylic acid versus its trans counterpart. We will move beyond a simple listing of techniques to explain the causal relationships between molecular geometry and spectral output. By understanding why specific NMR experiments are chosen and how to interpret their results, researchers can unambiguously assign the stereochemistry of this and similar substituted cyclobutane systems.
Core Principles: The Puckered Ring and Its NMR Signature
Unlike a planar representation on paper, the cyclobutane ring is not flat. It exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility profoundly impacts the NMR spectra, influencing both chemical shifts and, most critically, proton-proton (¹H-¹H) coupling constants.[1] The orientation of substituents as either pseudo-axial or pseudo-equatorial in these puckered conformations dictates the dihedral angles between vicinal protons, which is the key to differentiating stereoisomers.
For a 1,3-disubstituted cyclobutane like our target molecule, the key distinction lies in the spatial relationship between the methyl/carboxyl group at C1 and the amino group at C3. In the cis isomer, these substituents reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This geometric difference gives rise to unique and predictable signatures in the NMR spectra, particularly in through-space correlation experiments like NOESY.
Comparative NMR Data Analysis: cis vs. trans Isomers
The following tables summarize the expected ¹H and ¹³C NMR data for both the cis and trans isomers.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in D₂O
| Proton | cis-Isomer (Expected δ, multiplicity, J) | trans-Isomer (Expected δ, multiplicity, J) | Rationale for Differences |
| CH₃ | ~1.4 ppm (s) | ~1.3 ppm (s) | The steric environment around the methyl group differs slightly between isomers, leading to minor chemical shift changes. |
| H2/H4 (axial) | ~2.5 - 2.7 ppm (m) | ~2.4 - 2.6 ppm (m) | Axial protons are typically more shielded than equatorial protons. The exact shifts are influenced by the cis/trans orientation of the C3 substituent. |
| H2/H4 (equatorial) | ~2.2 - 2.4 ppm (m) | ~2.3 - 2.5 ppm (m) | Complex multiplets arise from geminal and vicinal coupling. |
| H3 | ~3.8 - 4.0 ppm (quintet) | ~3.6 - 3.8 ppm (quintet) | The chemical shift of the proton alpha to the amino group is sensitive to the overall molecular geometry and potential intramolecular interactions. |
Key Differentiator - Coupling Constants (³JHH): The most telling difference in 1D ¹H NMR lies in the vicinal coupling constants between H3 and the protons on C2 and C4. Due to the Karplus relationship, which correlates dihedral angle to the magnitude of the coupling constant, we expect distinct patterns.[3]
-
For the cis-isomer: Expect a mix of cis (dihedral angle ~0-30°) and trans (dihedral angle ~150-180° to adjacent axial/equatorial protons) couplings, resulting in a complex multiplet for H3.
-
For the trans-isomer: The coupling patterns will reflect a different set of dihedral angles, often leading to observably different multiplet widths or resolutions for H3 compared to the cis isomer.[4]
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in D₂O
| Carbon | cis-Isomer (Expected δ) | trans-Isomer (Expected δ) | Rationale for Differences |
| CH₃ | ~25 ppm | ~24 ppm | Minor shifts due to different steric environments. |
| C1 | ~45 ppm | ~44 ppm | Quaternary carbon, shift influenced by substituent orientation. |
| C2/C4 | ~35 ppm | ~36 ppm | The orientation of the C3 amino group can induce small changes in the chemical shifts of the adjacent methylene carbons. |
| C3 | ~50 ppm | ~49 ppm | Carbon bearing the amino group; its chemical shift is sensitive to the stereochemistry. |
| COOH | ~180 ppm | ~179 ppm | Carboxylic acid carbon shifts are generally less sensitive to distant stereochemical changes but can vary slightly. |
Experimental Protocols for Unambiguous Stereochemical Assignment
A multi-faceted NMR approach is required for a self-validating and trustworthy assignment.
Standard 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. This provides initial information on chemical shifts, integration (proton count), and multiplicity (coupling patterns).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment differentiates between CH₃/CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons are absent.
Rationale: This initial set of experiments provides the carbon-proton framework of the molecule. The DEPT-135 experiment is crucial for confirming the presence of the methyl (CH₃), methylene (CH₂), and methine (CH) carbons of the cyclobutane core.
2D Correlation Spectroscopy (COSY, HSQC, HMBC)
These experiments are essential for assembling the molecular structure by identifying through-bond connectivities.[1]
Methodology:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks will appear between H3 and the H2/H4 protons, and between the geminal H2 and H4 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous assignment of which protons are attached to which carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is critical for identifying the quaternary carbon (C1) by observing correlations from the methyl protons and the H2/H4 protons to C1.
The Definitive Experiment: 2D NOESY Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[6][7] This makes a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment the most powerful and unequivocal tool for differentiating cis and trans isomers.[8]
Methodology:
-
Acquisition: Run a standard 2D NOESY experiment. A mixing time of ~500-800 ms is typically a good starting point for small molecules.
-
Analysis: Look for cross-peaks between protons that are not directly coupled. The presence or absence of key correlations provides the definitive stereochemical proof.
Expected Results and Interpretation:
-
For cis-3-amino-1-methylcyclobutanecarboxylic acid: A distinct NOE cross-peak will be observed between the methine proton at C3 (H3) and the methyl protons at C1. This is because, in the cis configuration, these protons are on the same face of the puckered cyclobutane ring and therefore in close spatial proximity.
-
For trans-3-amino-1-methylcyclobutanecarboxylic acid: There will be no NOE cross-peak between the H3 proton and the methyl protons. In the trans isomer, these groups are on opposite faces of the ring, placing them too far apart for an NOE to be observed. Instead, H3 will likely show an NOE to the axial protons on C2 and C4 that are on the same face of the ring.
Conclusion
The unambiguous characterization of stereoisomers such as cis-3-amino-1-methylcyclobutanecarboxylic acid is a critical task that demands a rigorous and multi-faceted analytical approach. While 1D ¹H and ¹³C NMR provide essential foundational data, they are often insufficient for a definitive stereochemical assignment in complex ring systems. The key to success lies in the application of 2D NMR techniques. COSY, HSQC, and HMBC experiments are used to construct the molecule's covalent framework, while the 2D NOESY experiment provides the definitive, self-validating proof of relative stereochemistry. The presence of an NOE correlation between the C1-methyl group and the C3-proton is a clear and irrefutable signature of the cis isomer, while its absence confirms the trans configuration. This systematic workflow ensures scientific integrity and provides the trustworthy data required for advancing drug development and chemical research.
References
-
Request PDF. (2025, August 6). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]
-
Aguilera, J., Cobos, J. A., Gutiérrez-Abad, R., Acosta, C., Nolis, P., Illa, O., & Ortuño, R. M. (2013). The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of γ-Peptides. European Journal of Organic Chemistry, 2013(early view). [Link]
-
ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]
-
York, A. E. (2019, September 5). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PMC. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
PubMed. (2013, March 1). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]
-
Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ACS Organic & Inorganic Au. (2022, August 9). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361. [Link]
-
KnowBee Tutoring. (2015, December 16). NMR Coupling Constants in Organic Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]
-
ResearchGate. (2025, August 29). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
-
MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Conformational Restriction in Peptidomimetics: Cyclobutane vs. Cyclopropane Amino Acids
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating conformational restriction strategies in peptidomimetic design.
The pharmacokinetic limitations of native peptides—namely, rapid proteolytic cleavage and poor membrane permeability—remain significant bottlenecks in biopharmaceutical development. To overcome these liabilities, the incorporation of cyclic α- and β-amino acids has emerged as a premier strategy. By restricting the dihedral angles (
This guide provides a rigorous mechanistic and experimental comparison between Cyclopropane Amino Acids (CPAAs) and Cyclobutane Amino Acids (CBAAs) , detailing their structural thermodynamics, metabolic stability profiles, and the self-validating experimental workflows used to characterize them.
Mechanistic Comparison: Thermodynamics & Conformational Bias
The fundamental differences in the stabilizing effects of CPAAs and CBAAs stem directly from their ring geometries and inherent strain energies.
Ring Strain & Chemical Geometry
The cyclopropane ring is characterized by internal bond angles of ~60°, forcing the sp³ hybridized carbons into highly strained "bent" bonds (banana bonds). This results in a massive ring strain energy of approximately 27.6 kcal/mol[1]. In contrast, the cyclobutane ring features ~90° angles and a puckered conformation to relieve torsional strain, yielding a slightly lower ring strain of 26.3 kcal/mol[1].
Causality in Drug Design: The extreme rigidity of the 3-membered CPAA ring acts as a severe conformational lock. When inserted into a peptide, it drastically limits the rotational freedom of adjacent residues. The 4-membered CBAA ring, while still highly restricted, retains a slight degree of flexibility due to its puckered "butterfly" flipping, allowing it to accommodate complex intramolecular hydrogen-bonding networks.
Conformational Bias
-
Cyclopropane Amino Acids (CPAAs): The stereochemistry of CPAAs dictates the macroscopic folding of the peptide. cis-CPAAs are potent inducers of reverse turns (such as
-turns or -turns), forcing the and residues into close spatial proximity[2]. Conversely, trans-CPAAs stabilize extended, strand-like conformations[2]. -
Cyclobutane Amino Acids (CBAAs): CBAAs are uniquely suited for inducing stable helical folding. For instance, the incorporation of trans-CBAAs into short oligomers reliably drives the formation of well-defined helices stabilized by 8-membered or 14-membered intramolecular hydrogen-bonded rings[3].
Fig 1: Conformational restriction logic of CPAAs and CBAAs in peptidomimetic design.
Metabolic Stability & Pharmacokinetics
Both CPAAs and CBAAs dramatically enhance the metabolic half-life of peptidomimetics, but they do so through slightly different steric mechanisms[4].
Proteases require peptides to adopt an extended
Quantitative Data Comparison
| Property | Cyclopropane Amino Acids (CPAAs) | Cyclobutane Amino Acids (CBAAs) |
| Ring Size | 3-membered | 4-membered |
| Internal Bond Angle | ~60° | ~90° |
| Ring Strain Energy | 27.6 kcal/mol | 26.3 kcal/mol |
| Preferred Conformation (cis) | Reverse turns ( | Strand-like or extended |
| Preferred Conformation (trans) | Extended conformation | Helical folding (8- or 14-membered H-bonds) |
| Protease Resistance | Very High (Direct steric shielding) | High (Helical rigidity prevents active-site binding) |
| Lipophilicity Impact | Generally lowers logP (acts as bioisostere) | Modulates logP, increases hydrophobic bulk |
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the performance of these non-natural amino acids, application scientists must employ rigorous, self-validating experimental systems. Below are the gold-standard protocols for assessing metabolic and conformational stability.
Protocol A: Assessing Metabolic Stability (Microsomal Assay)
Scientific Rationale: Human Liver Microsomes (HLMs) are utilized to simulate Phase I hepatic metabolism. By quantifying the depletion of the parent peptidomimetic over time via LC-MS/MS, researchers can calculate the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Pre-incubation: Add the peptidomimetic (test compound) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor required for CYP450 enzymatic activity.
-
Quenching: At specific time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the enzymes and precipitates proteins, halting metabolism.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Self-Validation Checkpoint: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). The assay is only deemed valid if the
of these controls falls within the established historical ranges for the specific HLM batch.
Fig 2: Self-validating workflow for assessing the metabolic stability of peptidomimetics.
Protocol B: Conformational Stability Analysis (NMR & CD Spectroscopy)
Scientific Rationale: Circular Dichroism (CD) provides a rapid assessment of the global secondary structure, while 2D Nuclear Magnetic Resonance (NMR) precisely maps interproton distances to confirm the exact hydrogen-bonding networks induced by the cyclic amino acids.
Step-by-Step Methodology:
-
CD Spectroscopy Screening: Dissolve the purified peptidomimetic in a structure-promoting solvent (e.g., Trifluoroethanol or Methanol) at 50 µM. Record the CD spectra from 190 nm to 260 nm. Expected Result: CBAA-induced helices will show characteristic minima at 208 nm and 222 nm.
-
2D NMR (NOESY/ROESY) Mapping: Prepare a 5 mM sample in CD₃OH or DMSO-
. Acquire 2D NOESY or ROESY spectra with mixing times between 150–300 ms. Causality: Cross-peaks in the NOESY spectrum indicate protons that are closer than 5 Å in space, allowing for the mapping of to or interactions. -
Self-Validation Checkpoint (Temperature Coefficients): Measure the 1D ¹H-NMR spectra across a temperature gradient (e.g., 298 K to 328 K in 5 K increments). Calculate the temperature coefficient (
) for the amide protons. A value more positive than -4.0 ppb/K confirms that the proton is shielded from the solvent and involved in a stable intramolecular hydrogen bond, validating the proposed folded state.
Conclusion
The selection between cyclobutane and cyclopropane amino acids hinges entirely on the desired structural output of the drug candidate. If the goal is to mimic a highly compact
References
1.3 - Int J Mol Sci. (NIH PMC) 2.1 - Master Organic Chemistry 3. 2 - The Journal of Organic Chemistry (ACS Publications) 4. 4 - MedChemComm (NIH PMC) 5.5 - ResearchGate
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of cis-3-amino-1-methylcyclobutanecarboxylic Acid
Content Type: Technical Comparison & Application Guide Target Audience: Pharmaceutical Researchers, DMPK Scientists, and Analytical Chemists.
Executive Summary
cis-3-amino-1-methylcyclobutanecarboxylic acid (MW 129.16 Da) is a non-proteinogenic, conformationally constrained amino acid often utilized in peptidomimetics to restrict backbone flexibility or as a transportable GABA analogue.
Its analysis presents three distinct challenges:
-
Zwitterionic Polarity: High polarity leads to near-zero retention on standard C18 reversed-phase columns.
-
Lack of Chromophore: Absence of conjugated systems makes UV/Vis detection (HPLC-UV) insensitive without derivatization.
-
Stereochemical Complexity: Differentiating the cis and trans diastereomers requires specific stationary phase selectivity.
This guide evaluates three analytical workflows, establishing HILIC-MS/MS (QQQ) as the industry gold standard for high-throughput quantification, while acknowledging GC-MS as a viable alternative for strict isomer resolution.
Strategic Method Comparison
The following table compares the three primary methodologies for analyzing cis-3-amino-1-methylcyclobutanecarboxylic acid.
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: RP-LC-MS (Ion Pairing) | Method C: GC-MS (Derivatization) |
| Principle | Hydrophilic Interaction Liquid Chromatography | Reversed-Phase with perfluorinated acids | Gas Chromatography with Silylation |
| Sample Prep | Simple Protein Precipitation (PPT) | Simple PPT | Complex (Dry down + Derivatization) |
| retention | Excellent (k' > 3) | Good (dependent on IP agent) | N/A (Volatile derivative) |
| Sensitivity | High (High organic % boosts ESI) | Moderate (IP agents suppress ESI) | High (EI Source) |
| Isomer Resolution | Moderate (Requires optimization) | Poor | Excellent (Chiral columns available) |
| Throughput | High (< 5 min/sample) | Moderate (Equilibration issues) | Low (> 20 min/sample) |
| MS Compatibility | Excellent | Poor (Source contamination) | Excellent |
Expert Insight: Why HILIC Wins
While GC-MS offers superior separation of cis/trans isomers, the requirement for derivatization (e.g., using BSTFA or MTBSTFA) introduces variability and limits throughput in drug discovery settings. RP-LC requires ion-pairing agents like HFBA (Heptafluorobutyric acid) to retain the molecule, which causes severe ion suppression and contaminates the MS source. HILIC provides the optimal balance of retention, sensitivity, and speed without source-contaminating additives.
Deep Dive: HILIC-MS/MS Experimental Protocol
This protocol is designed for the quantification of cis-3-amino-1-methylcyclobutanecarboxylic acid in biological matrices (plasma/microsomes).
Reagents & Materials[1][2]
-
Analyte: cis-3-amino-1-methylcyclobutanecarboxylic acid.[1]
-
Internal Standard (IS): cis-3-amino-1-methylcyclobutanecarboxylic acid-d3 (methyl-d3) or generic amino acid IS (e.g., L-Valine-d8).
-
Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
Chromatographic Conditions[1][4]
-
Flow Rate: 0.4 mL/min[2]
-
Column Temp: 40°C
-
Injection Vol: 2-5 µL
-
Gradient Profile:
-
0.0 - 1.0 min: 90% B (Isocratic Hold for retention)
-
1.0 - 4.0 min: 90% B -> 50% B (Elution)
-
4.0 - 5.0 min: 50% B (Wash)
-
5.0 - 8.0 min: 90% B (Re-equilibration - Critical in HILIC)
-
Mass Spectrometry (ESI+) Settings
-
Source: Electrospray Ionization (Positive Mode)
-
Capillary Voltage: 3.5 kV
-
Gas Temp: 300°C
-
Nebulizer: 35 psi
-
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Assignment |
| 130.1 ([M+H]+) | 84.1 | 15 | 50 | Loss of HCOOH (Quantifier) |
| 130.1 ([M+H]+) | 56.1 | 25 | 50 | Ring Cleavage (Qualifier) |
| 130.1 ([M+H]+) | 113.1 | 10 | 50 | Loss of NH3 |
Fragmentation Logic & Mechanism[5]
Understanding the fragmentation is vital for validating the method. The molecule ionizes as a protonated species
-
Primary Loss (m/z 130 -> 84): The most abundant fragmentation is the neutral loss of formic acid (
, 46 Da) from the carboxylic acid moiety. This is characteristic of small aliphatic amino acids. -
Secondary Loss (m/z 130 -> 113): Loss of ammonia (
, 17 Da). -
Ring Opening (m/z 84 -> 56): The cyclobutane ring, now destabilized after the loss of the acid group, undergoes retro-2+2 cycloaddition or ring scission, losing ethylene (
, 28 Da) or similar fragments depending on the methyl placement.
Visualization: Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation pathway utilized for MRM transition selection.
Figure 1: Proposed ESI+ fragmentation pathway for cis-3-amino-1-methylcyclobutanecarboxylic acid.
Workflow Visualization
The following diagram outlines the complete analytical workflow, highlighting the critical decision points for HILIC retention.
Figure 2: End-to-end HILIC-MS/MS workflow emphasizing sample diluent composition.
Performance Metrics & Troubleshooting
When validating this method, the following performance criteria should be expected.
| Parameter | Expected Outcome | Troubleshooting |
| Linearity (R²) | > 0.995 | If poor, check IS concentration and carryover. |
| Lower Limit of Quant (LLOQ) | ~1–5 ng/mL | Increase injection volume (up to 5 µL) or use a more sensitive QQQ (e.g., Sciex 6500+). |
| Peak Shape | Sharp, symmetrical | Tailing often indicates pH mismatch. Ensure buffer is pH 3.0–3.5. |
| Retention Time Stability | < 2% RSD | HILIC requires long equilibration. Ensure 3-5 min re-equilibration time between runs. |
| Isomer Separation | Partial to Full | If cis/trans co-elute on Amide, switch to a Chiralpak ZWIX(+) column. |
Stereoisomer Separation Note
While the cis and trans isomers have identical masses and fragmentation patterns, their pKa values and 3D shapes differ slightly.
-
Standard HILIC: May show partial separation (doublet peak).
-
Chiral LC: Columns like the Chiralpak ZWIX(+) (zwitterionic ion exchanger) are specifically designed to separate amino acid isomers and are recommended if strict isomer quantification is required [1].
References
-
Separation of Amino Acid Isomers: Lämmerhofer, M., et al. "Separation of enantiomers and diastereomers of amino acids by chiral ion-exchange chromatography." Journal of Chromatography A, 2010. Link
-
HILIC Mechanism: Alpert, A. J.[3] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 1990. Link
-
Fragmentation of Cyclic Amino Acids: NIST Chemistry WebBook, SRD 69. "Mass spectra of cyclobutanecarboxylic acid derivatives." Link
-
Derivatization for GC-MS: Sobolevsky, T. G., et al. "Analysis of amino acids by gas chromatography–mass spectrometry with silylation." Journal of Separation Science, 2003. Link
Sources
conformational analysis of peptides containing cis-3-amino-1-methylcyclobutanecarboxylic acid
Topic: Conformational Analysis of Peptides Containing cis-3-amino-1-methylcyclobutanecarboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
In the realm of peptidomimetics, cis-3-amino-1-methylcyclobutanecarboxylic acid (referred to herein as
-
Cyclobutane Ring Constraint: Limits the backbone torsion angles (
) via ring puckering, restricting the available conformational space to specific "foldamer" architectures. -
-Methylation (Geminal Effect): The methyl group at the C1 position (geminal to the carboxyl) introduces a Thorpe-Ingold effect at the
-carbon of the -amino acid, severely restricting the -like torsion angle and promoting helical folding over extended sheet structures.
This guide compares
Comparative Analysis: -1-Me-3-ACBC vs. Alternatives
The following table contrasts the conformational impact of
Table 1: Structural Performance Matrix
| Feature | GABA ( | Aib ( | Proline | |
| Residue Type | ||||
| Constraint Source | Ring Strain + Quaternary Center | None (Entropically disfavored folding) | Steric clash of gem-dimethyls | Pyrrolidine ring ( |
| Dominant Fold | 12-Helix / Hairpin Turns | Random Coil / Extended | Polyproline Helix / | |
| H-Bond Potential | High (Backbone pre-organized) | Low (High entropic cost) | High (Strong helix promoter) | Moderate (No amide H-bond donor) |
| Proteolytic Stability | Excellent (Non-natural backbone) | Moderate | Good | Moderate |
| Cis/Trans Isomerism | Fixed cis geometry (design dependent) | N/A | N/A | Prone to cis-trans isomerization |
Key Insight: The "Cis" Effect
The cis configuration of the amino and carboxyl groups in 1-Me-3-ACBC brings the N- and C-termini into proximity (~5.0 Å). This pre-organizes the backbone for turn formation or helical winding . In contrast, the trans isomer typically forces an extended, strand-like geometry that disrupts helices.
Conformational Drivers & Mechanism[1]
To understand the folding pathway, we must visualize the energy landscape governed by the cyclobutane pucker.
Figure 1: The folding trajectory of peptides containing cis-1-Me-3-ACBC. The 1-methyl group lowers the entropic barrier for nucleation.
Mechanistic Detail: The 1-Methyl "Lock"
In standard 3-aminocyclobutanecarboxylic acid, the ring can pucker to relieve torsional strain. However, the addition of the 1-methyl group creates a quaternary center. This steric bulk prevents the carboxyl group from adopting a planar conformation relative to the ring, forcing it into an axial or pseudo-axial orientation that favors the formation of intramolecular Hydrogen bonds (specifically
Experimental Protocols for Validation
To empirically verify the conformation of peptides containing this residue, a multi-modal approach combining CD spectroscopy and NMR is required.
Protocol A: Circular Dichroism (CD) Solvent Scan
Objective: Determine if the secondary structure is stable or solvent-dependent.
-
Preparation: Dissolve the peptide to 0.2 mM in three solvents:
-
Water (Phosphate Buffer, pH 7.4): Tests hydrophobic collapse.
-
Methanol (MeOH): Promotes H-bonding.
-
Trifluoroethanol (TFE): Strong helix stabilizer.
-
-
Measurement: Scan from 190 nm to 260 nm at 20°C.
-
Interpretation:
-
12-Helix Signature: Look for a maximum near 205 nm and a minimum near 220 nm (distinct from
-helix). -
Sheet/Turn: Minimum near 200-205 nm with a weak positive band >220 nm.
-
Note: If the spectrum in Water is identical to TFE, the
-1-Me-3-ACBC has successfully "locked" the conformation (High Stability).
-
Protocol B: NMR-Based H-Bond Mapping
Objective: Identify intramolecular Hydrogen bonds using Temperature Coefficients.
-
Sample: 2-5 mM peptide in DMSO-
. -
Experiment: Acquire
H-NMR spectra at 298K, 303K, 308K, 313K, and 318K. -
Analysis: Plot amide proton chemical shift (
) vs. Temperature.-
Slope (
) > -4 ppb/K: Solvent exposed (No H-bond). -
Slope (
) < -2.5 ppb/K: Solvent shielded (Involved in intramolecular H-bond).
-
-
Validation: Perform ROESY experiments to detect
vs correlations. Strong correlations support helical folding.
Decision Matrix: When to Use -1-Me-3-ACBC
Use the following logic flow to determine if this residue is appropriate for your drug design campaign.
Figure 2: Selection logic for incorporating constrained cyclobutane residues.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
- Ortuño, R. M., et al. (2005). "Cyclobutane-containing peptides: a new class of foldamers." European Journal of Organic Chemistry. (Discusses the general class of ACBC peptides).
- Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.
- Avasare, V., et al. (2010). "Conformational analysis of cis- and trans-3-aminocyclobutanecarboxylic acid peptides." Journal of Molecular Structure: THEOCHEM. (Specific comparison of cis/trans isomers).
- Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution)." Biopolymers. (Reference for the 1-methyl/gem-dimethyl effect).
A Comparative Guide to the Metabolic Stability of cis-3-amino-1-methylcyclobutanecarboxylic Acid Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Design
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A key determinant of this profile is metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in the body, while those that are excessively stable may accumulate and lead to toxicity or undesirable drug-drug interactions.[2][3] Therefore, early-stage assessment and optimization of metabolic stability are paramount for successful drug development.[1]
The cyclobutane ring has emerged as a highly valuable scaffold in medicinal chemistry.[4][5] Its unique, puckered three-dimensional structure can impart conformational rigidity, improve binding to target proteins, and, crucially, enhance metabolic stability.[5][6] The relative chemical inertness of this strained carbocycle can protect adjacent functional groups from enzymatic attack or "mask" potential metabolic sites.[4][6] This guide provides researchers with a comprehensive framework for assessing and comparing the metabolic stability of a specific class of these compounds: cis-3-amino-1-methylcyclobutanecarboxylic acid analogs. We will detail the standard experimental protocols, data analysis techniques, and key structure-metabolic stability relationships to guide the design of more robust drug candidates.
Part 1: The Experimental Framework for Assessing Metabolic Stability
The most widely adopted method for an initial assessment of metabolic stability is the in vitro liver microsomal stability assay.[2][7] Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8] This assay provides a robust and cost-effective way to measure a compound's intrinsic clearance and rank-order analogs based on their susceptibility to oxidative metabolism.[9][10]
Core Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the rate of disappearance of a test compound upon incubation with pooled liver microsomes.
1. Materials and Reagents:
-
Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)
-
Pooled Liver Microsomes (Human, Rat, Mouse, etc.)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Ice-cold "Stop Solution" (e.g., Acetonitrile or Methanol containing an internal standard)
-
96-well incubation plates and analytical plates
-
Multichannel pipettes
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis[7]
2. Experimental Procedure:
-
Step 1: Compound Preparation: Prepare stock solutions of test compounds and positive controls in an appropriate organic solvent (e.g., DMSO, Acetonitrile). A typical final concentration in the incubation is 1 µM.[8]
-
Step 2: Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mixture. For each 100 µL reaction, this will typically consist of the liver microsomes (e.g., final concentration of 0.5 mg/mL) and phosphate buffer.[8][11] Pre-warm this plate at 37°C for 10 minutes.
-
Step 3: Initiating the Reaction: To start the metabolic reaction, add the NADPH regenerating system to the wells containing the microsomal mixture and test compounds.[11] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[8]
-
Step 4: Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold Stop Solution.[10][11] The 0-minute time point represents 100% of the compound and is typically prepared by adding the Stop Solution before adding the NADPH regenerating system.
-
Step 5: Sample Processing: Once all time points are collected, centrifuge the analytical plate to precipitate the microsomal proteins.[12]
-
Step 6: Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[13][14]
Experimental Workflow Diagram
Caption: Potential metabolic liabilities on the core scaffold.
Conclusion
The metabolic stability of cis-3-amino-1-methylcyclobutanecarboxylic acid analogs can be systematically evaluated and compared using a well-established in vitro liver microsomal assay. By quantifying key parameters such as half-life and intrinsic clearance, researchers can generate robust data to support a rational design strategy. The inherent stability of the cyclobutane core allows medicinal chemists to focus optimization efforts on the peripheral functional groups, particularly substituents on the amino group, which are likely to be the primary sites of metabolic attack. This targeted approach, grounded in reliable experimental data, accelerates the identification of drug candidates with favorable pharmacokinetic properties suitable for further preclinical and clinical development.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Evotec. Microsomal Stability. [Link]
-
Piras, M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Al-Qahtani, S. D., Attwa, M. W., AlRabiah, H., Al-Mishal, T. A., Kadi, A. A., & Abdelhameed, A. S. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20204–20212. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]
-
Kadi, A. A., Darwish, H. W., Attwa, M. W., & Amer, S. M. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20204-20212. [Link]
-
Hrabina, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Al-Qahtani, S. D., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Pharmaceuticals, 16(9), 1215. [Link]
-
Al-Qahtani, S. D., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2291. [Link]
-
Di, L., et al. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 929-936. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
Piras, M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
Piras, M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]
-
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]
-
Masimirembwa, C., & Hdi, O. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 44(12), 1215-1236. [Link]
-
Bolleddula, J. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Expert Opinion on Drug Metabolism & Toxicology, 10(9), 1255-1280. [Link]
-
Taylor, J. B. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 74-88. [Link]
-
Zhou, S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617–622. [Link]
-
Bolleddula, J. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. nuvisan.com [nuvisan.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]
- 13. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
determining isomeric purity of 3-amino-1-methylcyclobutanecarboxylic acid
An In-Depth Technical Guide to Determining the Isomeric Purity of 3-amino-1-methylcyclobutanecarboxylic Acid
Abstract
The stereochemical identity of an active pharmaceutical ingredient (API) is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles. 3-amino-1-methylcyclobutanecarboxylic acid, a constrained amino acid analog, presents a significant analytical challenge due to the potential for four stereoisomers: a pair of enantiomers for both the cis and trans diastereomers. This guide provides a comprehensive comparison of analytical methodologies for the robust determination of both diastereomeric and enantiomeric purity. We will delve into the mechanistic underpinnings of Nuclear Magnetic Resonance (NMR) for diastereomeric quantification, explore the nuances of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for enantiomeric separation, and discuss the role of Vibrational Circular Dichroism (VCD) in the definitive assignment of absolute configuration. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated, reliable analytical controls for this class of molecules.
The Stereochemical Challenge of 3-amino-1-methylcyclobutanecarboxylic Acid
3-amino-1-methylcyclobutanecarboxylic acid possesses two stereocenters, giving rise to a total of four potential stereoisomers. The relationship between these isomers dictates the analytical strategy required for their resolution and quantification.
-
Diastereomers (cis vs. trans): These isomers have different physical and chemical properties. The relative orientation of the amino and carboxylic acid groups with respect to the methyl group results in distinct spatial arrangements. These differences can be readily exploited by spectroscopic and chromatographic techniques.
-
Enantiomers ((1R, 3R) vs. (1S, 3S) and (1R, 3S) vs. (1S, 3R)): These are non-superimposable mirror images. They possess identical physical properties in an achiral environment, making their separation dependent on the use of a chiral selector or environment.
In pharmaceutical development, controlling the isomeric profile is paramount. A well-defined analytical strategy is therefore not just a matter of quality control, but a fundamental requirement for ensuring the safety and efficacy of a drug product.[1]
A Comparative Guide to Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific question being asked: Are you determining the ratio of diastereomers? Quantifying enantiomeric excess? Or assigning the absolute configuration of a reference standard? The following diagram outlines a logical approach to method selection.
Caption: Decision tree for selecting the appropriate analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Diastereomeric Ratio Standard
NMR spectroscopy is the foundational technique for determining the relative stereochemistry and quantifying the diastereomeric ratio of cis and trans isomers. The puckered, non-planar conformation of the cyclobutane ring leads to distinct magnetic environments for the ring protons and carbons in each diastereomer.[2][3]
-
Causality of a-selectivity: In the cis and trans isomers, the spatial orientation of substituents is different, leading to unique through-space shielding and deshielding effects. This results in measurably different chemical shifts for corresponding protons and carbons. Furthermore, the dihedral angles between vicinal protons differ, causing variations in the proton-proton (³JHH) coupling constants, which can be used to infer the ring's conformation and the relative stereochemistry of the substituents.[4]
-
Self-Validation: The technique is inherently self-validating for this purpose. The presence of two distinct sets of signals in both ¹H and ¹³C NMR spectra is a direct confirmation of a diastereomeric mixture.[5] The ratio of the integrals of well-resolved, non-overlapping peaks corresponding to each isomer provides a direct and accurate quantification of the diastereomeric ratio.
Chiral Chromatography: The Workhorse for Enantiomeric Separation
To separate enantiomers, a chiral environment is required. Chiral chromatography, in both HPLC and GC formats, is the industry standard for determining enantiomeric purity.[6]
Chiral HPLC is often the preferred method due to its broad applicability and the fact that it can be performed without derivatization. The key to separation is the Chiral Stationary Phase (CSP).
-
Expertise in Column Selection: For amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[7] The separation mechanism relies on a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The analyte "fits" into the chiral cavities of the CSP with different affinities for each enantiomer, leading to different retention times.
-
Trustworthiness: A well-developed HPLC method provides baseline resolution of all four isomers, allowing for simultaneous determination of both diastereomeric and enantiomeric purity from a single chromatogram. The method's robustness can be established through validation studies assessing linearity, precision, accuracy, and limits of quantification (LOQ).
Chiral GC can offer very high resolution, but it necessitates that the analyte be volatile and thermally stable. For amino acids, this requires a derivatization step.
-
The Derivatization Imperative: The amino and carboxylic acid groups must be masked to reduce polarity and increase volatility. A common and effective strategy is the formation of N-trifluoroacetyl (TFA) amino acid isopropyl esters.[8][9] While effective, this two-step derivatization process adds time and potential sources of variability to the analysis.
-
Column Technology: Capillary columns coated with a chiral stationary phase, such as Chirasil-Val (a derivative of the amino acid L-valine), are frequently used for separating derivatized amino acid enantiomers.[9][10] The separation is governed by stereoselective hydrogen bonding and steric interactions between the derivatized analyte and the CSP.
Vibrational Circular Dichroism (VCD): The Definitive Assignment of Absolute Configuration
While chromatography can separate enantiomers, it cannot determine their absolute configuration without a known reference standard. VCD is a powerful spectroscopic technique that can unambiguously assign the absolute stereochemistry (R/S) of a chiral molecule in solution.[1][11]
-
Mechanistic Insight: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] Since enantiomers interact with polarized light in an equal but opposite manner, they produce mirror-image VCD spectra.[13]
-
Authoritative Grounding: The experimental VCD spectrum of an isolated enantiomer is compared to a theoretically predicted spectrum generated by ab initio Density Functional Theory (DFT) calculations.[11] A strong correlation between the experimental spectrum and the calculated spectrum for a specific configuration (e.g., the (1R, 3R) isomer) provides a high-confidence assignment of that molecule's absolute configuration. This is invaluable for characterizing new chemical entities or qualifying primary reference standards.
Performance Comparison
The following table summarizes the key performance attributes of each methodology for the analysis of 3-amino-1-methylcyclobutanecarboxylic acid.
| Parameter | NMR Spectroscopy | Chiral HPLC | Chiral GC | Vibrational Circular Dichroism (VCD) |
| Primary Application | Diastereomeric Ratio | Enantiomeric & Diastereomeric Purity | Enantiomeric & Diastereomeric Purity | Absolute Configuration Assignment |
| Resolution | Distinguishes Diastereomers | Excellent (Can resolve all 4 isomers) | Exceptional (Capillary columns) | N/A (Spectroscopic) |
| Sensitivity | Low (mg scale) | High (µg-ng/mL) | Very High (pg-fg) | Moderate (mg scale) |
| Sample Prep | Simple (dissolve in solvent) | Simple (dissolve in mobile phase) | Complex (derivatization required) | Simple (dissolve in solvent) |
| Analysis Time | Fast (5-15 min) | Moderate (15-40 min) | Moderate (20-50 min) | Slow (hours, plus calculation time) |
| Key Advantage | Absolute structural info (relative) | No derivatization, robust for QC | High sensitivity | Definitive absolute configuration |
| Key Limitation | Does not separate enantiomers | Requires chiral column | Derivatization can add variability | Requires specialized equipment & expertise |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development. Optimization will be required based on the specific instrumentation and sample matrix.
Protocol: Chiral HPLC for Enantiomeric & Diastereomeric Purity
This method is designed for the simultaneous separation of all four stereoisomers.
Caption: Experimental workflow for Chiral HPLC analysis.
Methodology:
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA), and Diethylamine (DEA). A typical starting condition is 80:20:0.1:0.1 (v/v/v/v). The acidic (TFA) and basic (DEA) additives are crucial for improving the peak shape of the amphoteric amino acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm filter before injection.
-
Analysis: Inject 5-10 µL and run isocratically. The elution order will need to be confirmed with individual isomer standards if available. Calculate the percentage area of each peak to determine isomeric purity.
Protocol: Chiral GC for Enantiomeric Purity
This protocol includes the necessary derivatization steps.
Caption: Experimental workflow for Chiral GC analysis.
Methodology:
-
Derivatization: a. Place ~1 mg of the sample in a vial and dry completely. b. Esterification: Add 200 µL of 3M HCl in isopropanol. Seal the vial and heat at 100 °C for 1 hour. Evaporate the reagent under a stream of nitrogen. c. Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Seal and heat at 100 °C for 10 minutes.[9] d. Evaporate the reagents and reconstitute the residue in 200 µL of ethyl acetate for injection.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a CP-Chirasil-Val or equivalent.[10]
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Temperatures: Injector at 250 °C, Detector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 3 °C/min to 190 °C.
-
Analysis: Inject 1 µL of the derivatized sample. Integrate the resulting peaks and calculate the area percent to determine purity.
Conclusion & Recommendations
A multi-faceted approach is recommended for the comprehensive analysis of 3-amino-1-methylcyclobutanecarboxylic acid.
-
Structural Confirmation: Utilize NMR spectroscopy as the primary tool to confirm the chemical structure and determine the diastereomeric (cis/trans) ratio of bulk material.
-
Routine Quality Control: Develop and validate a chiral HPLC method using a polysaccharide-based CSP for routine analysis. This approach provides robust quantification of all four isomers in a single run without the need for derivatization, making it ideal for in-process controls and final product release testing.
-
High-Sensitivity or Orthogonal Method: Employ chiral GC when higher sensitivity is required or as an orthogonal method to confirm HPLC results. The primary drawback is the multi-step derivatization process.
-
Reference Standard Characterization: For the definitive assignment of the absolute configuration of a primary reference standard, Vibrational Circular Dichroism (VCD) is the authoritative technique, providing an unambiguous result that is critical for regulatory filings.
By strategically implementing these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable analytical control strategy, ensuring the isomeric purity, safety, and efficacy of their final product.
References
- E. Bayer, E. Gil-Av, W. A. Koenig, S. Nakaparksin, J. Oró, W. Parr. Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase.
-
P. A. D. M. A. van den Dool, H. J. van der Graaf, H. C. van der Knaap, M. Duran. Gas chromatography method for the separation of amino acids enantiomers in plasma and urine. Application in a case of short bowel syndrome. Clinica Chimica Acta. [Link]
-
Agilent Technologies, Inc. Optical isomer separation of amino acids. Application Note. [Link]
-
W. J. Buma, M. C. van Hemert. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- S. Raghothama, D. K. M. Rao, K. V. R. Chary. Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
BioTools. Absolute Configuration by VCD. White Paper. [Link]
-
Chemistry Stack Exchange. Diastereomers and H-NMR. Online Forum. [Link]
-
K. D. R. Eikås, M. Krupová, T. Kristoffersen, M. T. P. Beerepoot, K. Ruud. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. [Link]
-
ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration. Request PDF. [Link]
-
M. Diem, E. Photos, H. Khouri, L. A. Nafie. Vibrational circular dichroism in amino acids and peptides. 3. Solution- and solid-phase spectra of alanine and serine. Journal of the American Chemical Society. [Link]
-
University of Glasgow Theses Service. Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Enlighten Theses. [Link]
-
AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis. Science Website. [Link]
- BenchChem. An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Technical Guide.
- ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
-
P. S. J. Kaib, L. Schreyer, S. M. M. Schiessl, B. List. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition. [Link]
-
ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
- BenchChem. Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography.
-
PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid. Database. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal Publication. [Link]
-
Phenomenex. Chiral HPLC Separations. Guidebook. [Link]
Sources
- 1. biotools.us [biotools.us]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gas chromatography method for the separation of amino acids enantiomers in plasma and urine. Application in a case of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
cis-3-Amino-1-methylcyclobutanecarboxylic Acid: Safe Handling & Disposal Protocol
[1]
Executive Summary
cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS: 1389441-74-0 or similar derivatives) is a non-proteinogenic amino acid used primarily as a building block in peptide synthesis and medicinal chemistry. While not classified as an acutely toxic "P-listed" substance by the EPA, it is a Skin/Eye/Respiratory Irritant and must be managed as Hazardous Chemical Waste .
Immediate Action Required:
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the foundation of a safe disposal plan.
| Property | Description | Disposal Implication |
| Structure | Cyclobutane ring with amine and carboxylic acid groups.[4][5] | Strain: The cyclobutane ring possesses ring strain (~26 kcal/mol), making it potentially more reactive than linear amino acids under extreme thermal conditions (incineration). |
| State | White to off-white solid powder. | Dust Hazard: High risk of inhalation during transfer. Use a powder funnel. |
| Acidity/Basicity | Amphoteric (Zwitterionic). | Buffering: In aqueous waste, it can buffer pH, complicating neutralization.[3] It is soluble in water and polar organic solvents. |
| GHS Classification | Warning: Irritant (H315, H319, H335).[3][1] | PPE: Standard nitrile gloves, lab coat, and safety glasses are mandatory.[3] |
Pre-Disposal Stabilization & Segregation
Scientific Rationale: As a zwitterion, this compound contains both a nucleophilic amine and an acidic carboxyl group.[3] In a mixed-waste drum, the amine group poses a risk of reacting with electrophiles (e.g., acid chlorides, anhydrides), generating heat and potentially toxic gas.[3]
Segregation Rules
-
Isolate from Acylating Agents: Never place this compound in a waste container holding active acetyl chloride, thionyl chloride, or acetic anhydride.[3] The exothermic reaction can pressurize the drum.
-
Isolate from Oxidizers: Avoid contact with nitric acid or permanganates.
-
Solid vs. Liquid: Keep as a solid whenever possible. Dissolving solids for the sole purpose of disposal increases waste volume and introduces solvent hazards.
Visualizing the Segregation Logic
The following diagram illustrates the decision matrix for segregating this specific compound to prevent incompatibility incidents.
Caption: Decision tree for segregating cis-3-Amino-1-methylcyclobutanecarboxylic acid based on physical state and solvent system.
Disposal Workflows
Protocol A: Solid Waste (Preferred)
Context: Expired inventory or excess solid reagent.
-
Container: Use the original container if intact. If not, transfer to a wide-mouth HDPE jar or clear glass jar with a Teflon-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Waste" satellite accumulation area (SAA).
-
Disposal: Hand off to EHS for incineration.
Protocol B: Liquid Waste (Organic)
Context: Mother liquor from recrystallization or HPLC waste.
-
Assessment: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[3]
-
Compatibility Check: Ensure the waste carboy does NOT contain strong acids or oxidizers.
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste.
Protocol C: Aqueous Waste
Context: Buffer solutions or work-up layers.
-
pH Check: Measure pH. The amino acid will buffer the solution.
-
Adjustment: If the facility allows drain disposal for neutral, non-toxic salts, this specific compound prevents that due to its research chemical status.
-
Action: Collect in "Aqueous Waste" carboy. Do not neutralize in the drum; allow the waste contractor to handle pH adjustment.
Regulatory Compliance (RCRA & DOT)
This compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list. However, it is regulated based on its characteristics and the "Mixture Rule."[3]
| Regulatory Body | Classification | Code/Label |
| EPA (RCRA) | Unlisted Hazardous Waste | Not Listed (Use D001 if in flammable solvent, or generic "Lab Pack").[3] |
| DOT (Transport) | Not Regulated as Dangerous Goods (Solid) | N/A (If solid). If in solution, solvent dictates classification.[3] |
| OSHA | Hazardous Substance | Irritant (Skin/Eye).[1][4][5][7] |
Note on Waste Codes: Because the solid is not ignitable, corrosive (pH <2 or >12.5), or reactive, it technically may not carry a D-code.[3] However, Best Management Practice (BMP) dictates treating it as hazardous waste to prevent environmental release of bioactive research chemicals.[3]
Emergency Response: Spill Protocol
Scenario: A 5g bottle of solid powder drops and shatters.
Caption: Step-by-step workflow for managing a solid spill of cis-3-Amino-1-methylcyclobutanecarboxylic acid.
Detailed Steps:
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves and safety goggles. If dust is visible, use an N95 mask or half-face respirator to prevent inhalation of the amino acid dust.[3]
-
Suppression: Do not dry sweep. Cover the powder with paper towels dampened with water or a mild soap solution to prevent dust generation.
-
Collection: Scoop the wet material and glass shards into a disposable container (e.g., a wide-mouth jar).
-
Final Wash: Wipe the surface with soap and water three times. Place all cleanup materials into the solid waste bin.
References
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[10] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
PubChem. (2024).[11] Compound Summary: Cyclobutanecarboxylic acid, 3-amino-1-methyl-.[3][6] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: 29 CFR 1910.1200.[4][5] Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. unsw.edu.au [unsw.edu.au]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. practicegreenhealth.org [practicegreenhealth.org]
- 11. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
